Cortisol 17,21-diacetate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H34O7 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-17-acetyloxy-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H34O7/c1-14(26)31-13-21(30)25(32-15(2)27)10-8-19-18-6-5-16-11-17(28)7-9-23(16,3)22(18)20(29)12-24(19,25)4/h11,18-20,22,29H,5-10,12-13H2,1-4H3/t18-,19-,20-,22+,23-,24-,25-/m0/s1 |
InChI Key |
CPKKJYZQIKWTKM-WEXULQILSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)OC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Cortisol 17,21-diacetate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis and characterization of Cortisol 17,21-diacetate, a significant derivative of the primary glucocorticoid hormone, cortisol. This document details the chemical synthesis, purification, and in-depth analytical characterization of this compound, and includes a review of the pertinent biological signaling pathways. The information presented herein is intended to serve as a valuable resource for professionals engaged in steroid research, drug discovery, and development.
Introduction
Cortisol, a steroid hormone produced in the adrenal cortex, plays a crucial role in a wide array of physiological processes, including the regulation of metabolism, immune response, and stress. The chemical modification of cortisol's structure, such as through esterification, can significantly alter its pharmacokinetic and pharmacodynamic properties. This compound is a diester derivative of cortisol, with acetate groups at the C17 and C21 positions. This modification increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to altered therapeutic efficacy and duration of action. Understanding the precise methods for its synthesis and the comprehensive characterization of its physicochemical properties is fundamental for its application in research and pharmaceutical development.
Synthesis of this compound
The synthesis of this compound is typically achieved through the acetylation of cortisol. The following protocol is a generalized procedure based on established methods for steroid acetylation.[1]
Experimental Protocol: Acetylation of Cortisol
Materials:
-
Cortisol
-
Acetic anhydride (Ac₂O)
-
Anhydrous pyridine
-
Toluene
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve cortisol (1.0 equivalent) in anhydrous pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Addition of Acetylating Agent: Cool the solution to 0°C in an ice bath. To this solution, add acetic anhydride (a molar excess, typically 1.5–2.0 equivalents for each hydroxyl group to be acetylated) dropwise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by the careful addition of methanol.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure. This step should be repeated several times to ensure complete removal.
-
Dilute the residue with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by silica gel column chromatography to yield pure this compound.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are commonly employed.
Spectroscopic Analysis
3.1.1. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (hydroxyl at C11) | ~3400 |
| C=O (ester) | ~1745 |
| C=O (ketone at C20) | ~1720 |
| C=O (α,β-unsaturated ketone at C3) | ~1660 |
| C=C (alkene) | ~1615 |
| C-O (ester) | ~1240 |
Note: The expected wavenumbers are based on typical values for similar steroid structures. The IR spectrum for hydrocortisone acetate shows specific absorptions at 3424, 1745, 1721, and 1630 cm⁻¹.[2]
3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure.
¹H NMR: The proton NMR spectrum will provide information on the chemical environment of each proton in the molecule. Key expected signals include:
-
Singlets for the methyl protons.
-
A downfield signal for the olefinic proton.
-
Signals for the protons on the steroid backbone.
-
Characteristic shifts for the protons adjacent to the newly formed acetate groups.
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment. Expected chemical shifts are:
-
Signals for the carbonyl carbons of the ketones and esters in the downfield region (170-220 ppm).
-
Signals for the olefinic carbons.
-
A series of signals for the carbons of the steroid nucleus.
-
Signals for the methyl carbons in the upstate region.
3.1.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For this compound (C₂₅H₃₄O₇), the expected molecular weight is approximately 446.53 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass. The fragmentation pattern can give further structural information.
| Parameter | Value |
| Molecular Formula | C₂₅H₃₄O₇ |
| Molecular Weight | 446.53 g/mol |
| Accurate Mass | 446.2305 |
Chromatographic Analysis
3.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of the synthesized compound and for quantitative analysis.
Experimental Protocol: HPLC Analysis
-
Column: A reversed-phase column, such as a C18 or C8, is typically used.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile or methanol and water is commonly employed. The addition of a small amount of acid (e.g., formic acid) or a buffer (e.g., ammonium acetate) can improve peak shape.
-
Detection: UV detection is suitable, with the wavelength of maximum absorbance for the α,β-unsaturated ketone chromophore typically around 242 nm.[2]
-
Flow Rate: A typical flow rate is around 1 mL/min.
-
Injection Volume: 10-20 µL.
The retention time of this compound will be longer than that of cortisol due to its increased lipophilicity. The purity is determined by the percentage of the main peak area relative to the total peak area in the chromatogram.
3.2.2. Thin-Layer Chromatography (TLC)
TLC is a quick and convenient method for monitoring the progress of the synthesis reaction and for preliminary purity assessment.
Experimental Protocol: TLC Analysis
-
Stationary Phase: Silica gel plates (e.g., silica gel 60 F₂₅₄).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or acetone). The ratio can be adjusted to achieve good separation.
-
Visualization: The spots can be visualized under UV light (254 nm) or by staining with a suitable reagent (e.g., potassium permanganate or ceric ammonium molybdate).
This compound will have a higher Rf value than cortisol due to its lower polarity.
Cortisol Signaling Pathway
Cortisol and its derivatives exert their effects primarily through the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.
Caption: Simplified diagram of the glucocorticoid signaling pathway.
Upon entering the cell, cortisol or its derivatives bind to the GR, which is located in the cytoplasm in a complex with heat shock proteins (HSPs). Ligand binding induces a conformational change in the GR, causing the dissociation of the HSPs. The activated GR-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to the physiological effects of glucocorticoids.
Conclusion
This technical guide provides a detailed framework for the synthesis and comprehensive characterization of this compound. The provided experimental protocols and analytical methodologies offer a solid foundation for researchers and drug development professionals working with this and other corticosteroid derivatives. A thorough understanding of the synthesis and physicochemical properties of such compounds is paramount for advancing research in endocrinology and for the development of new therapeutic agents with improved pharmacological profiles.
References
A Technical Comparison of Cortisol 17,21-diacetate and Hydrocortisone Acetate for Drug Development Professionals
An In-depth Guide to Structure, Physicochemical Properties, and Biological Activity
This technical guide provides a comprehensive comparison of Cortisol 17,21-diacetate and Hydrocortisone acetate, two corticosteroid esters derived from cortisol. Tailored for researchers, scientists, and professionals in drug development, this document delves into their structural distinctions, physicochemical characteristics, and relative biological activities, supported by detailed experimental protocols and visual representations of key concepts.
Introduction to Cortisol and its Acetylated Esters
Cortisol (also known as hydrocortisone) is the primary glucocorticoid hormone produced by the adrenal cortex and is essential for a multitude of physiological processes, including metabolism, immune response, and stress regulation.[1] Its potent anti-inflammatory and immunosuppressive properties have made it a cornerstone of therapy for a wide range of inflammatory and autoimmune disorders.[2][3] To modulate its pharmacokinetic and pharmacodynamic properties, cortisol is often chemically modified into ester prodrugs. This guide focuses on two such esters: Hydrocortisone acetate (cortisol 21-acetate) and this compound.
Hydrocortisone acetate, the 21-monoester, is a widely used synthetic corticosteroid valued for its anti-inflammatory and immunosuppressive effects.[4] The addition of the acetate group at the C21 position is intended to increase stability and lipophilicity, thereby prolonging its duration of action compared to the parent hydrocortisone molecule. This compound is a diester with acetate groups at both the C17 and C21 positions. Understanding the structural and functional consequences of this differential acetylation is critical for rational drug design and development.
Structural and Physicochemical Comparison
The key structural difference between the two compounds lies in the degree of acetylation. Hydrocortisone acetate is acetylated only at the 21-hydroxyl group, whereas this compound is acetylated at both the 17-alpha-hydroxyl and the 21-hydroxyl groups.
This structural variance directly impacts their physicochemical properties, as summarized in the table below. The addition of a second acetate group increases the molecular weight and is expected to further increase lipophilicity.
| Property | This compound | Hydrocortisone Acetate (Cortisol 21-acetate) |
| Synonyms | Hydrocortisone 17,21-Diacetate | Cortisol acetate, Hydrocortisone 21-acetate |
| CAS Number | 3517-48-4 | 50-03-3 |
| Molecular Formula | C₂₅H₃₄O₇ | C₂₃H₃₂O₆ |
| Molecular Weight | 446.53 g/mol | 404.50 g/mol |
| Melting Point | Data not available | ~220 °C (with decomposition) |
| Solubility | Data not available | Practically insoluble in water; slightly soluble in ethanol and chloroform |
Biological Activity and Receptor Binding
The biological effects of glucocorticoids are mediated through their binding to the intracellular glucocorticoid receptor (GR).[2] The affinity of a steroid for the GR is a primary determinant of its potency. Esterification of the cortisol molecule significantly alters its binding affinity.
A key study by Solo et al. (1982) quantified the affinity of various cortisol esters for the rat thymus GR relative to cortisol itself. The findings demonstrate that the position of acetylation has opposing effects on receptor binding.[5]
-
21-Acetylation (Hydrocortisone Acetate): Esterification at the C21 position alone leads to a substantial decrease in receptor binding affinity.
-
17α-Acetylation: In contrast, esterification at the C17α position results in an increase in binding affinity.
-
17α,21-Diacetylation: The diester's affinity reflects a combination of these two effects. It is lower than the 17α-monoester but higher than the 21-monoester.[6]
The table below summarizes the quantitative receptor binding data from this study.
| Compound | Position of Acetylation | Relative Binding Affinity (Cortisol = 1.0) |
| Cortisol (Hydrocortisone) | - | 1.0 |
| Hydrocortisone Acetate | 21 | 0.046 |
| Cortisol 17-acetate | 17α | 1.14 |
| This compound | 17α, 21 | 0.036 (for Cortisol 17-acetate, 21-acetate) |
Data adapted from Solo et al., J Med Chem, 1982.[5]
These findings suggest that Hydrocortisone acetate and this compound are prodrugs that likely require in vivo hydrolysis to the parent cortisol molecule to exert significant biological activity at the receptor level. The lower intrinsic affinity of the acetylated forms, particularly at the C21 position, underscores the importance of esterase activity in target tissues for their therapeutic effect.
Glucocorticoid Receptor Signaling Pathway
Upon entering the cell, a glucocorticoid binds to the GR, which resides in the cytoplasm in a complex with chaperone proteins. Ligand binding induces a conformational change, causing dissociation of the chaperones and translocation of the GR-ligand complex into the nucleus. Inside the nucleus, the complex can modulate gene expression through several mechanisms:
-
Transactivation: The GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like lipocortin-1.
-
Transrepression: The GR can inhibit the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB), by direct protein-protein interaction, preventing them from activating the expression of inflammatory genes.[7][8]
Experimental Protocols
The characterization and comparison of corticosteroid analogues involve a standardized set of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Glucocorticoid Receptor Competitive Binding Assay
This assay determines the relative affinity of a test compound for the GR by measuring its ability to compete with a high-affinity radiolabeled or fluorescently-labeled ligand.
Protocol: Fluorescence Polarization (FP) Based Assay
-
Reagents and Materials:
-
Full-length human Glucocorticoid Receptor (GR) protein.
-
Fluorescently-labeled glucocorticoid ligand (e.g., Fluormone™ GS Red).
-
GR Screening Buffer (e.g., PanVera® P2814).
-
Dithiothreitol (DTT).
-
Test compounds (this compound, Hydrocortisone acetate) and a known agonist control (e.g., Dexamethasone).
-
384-well, low-volume, black microplates.
-
Fluorescence polarization plate reader.
-
-
Procedure:
-
Prepare a "Complete GR Screening Buffer" containing GR Screening Buffer, Stabilizing Peptide, and DTT on ice.
-
Prepare serial dilutions of the test compounds and control compound in the Complete GR Screening Buffer directly in the microplate (25 µL volume).
-
Prepare a 2X GR/GS Red complex solution by mixing the GR protein and the fluorescent ligand in the Complete GR Screening Buffer. The concentration of the fluorescent ligand should be at or below its Kd for the receptor.
-
Add 25 µL of the 2X GR/GS Red complex to each well containing the test compounds.
-
Include control wells:
-
Negative Control (0% competition): 25 µL buffer + 25 µL 2X GR/GS Red complex.
-
Positive Control (100% competition): 25 µL high concentration unlabeled agonist + 25 µL 2X GR/GS Red complex.
-
-
Incubate the plate in the dark at room temperature for 2-4 hours.
-
Measure the fluorescence polarization in each well using the plate reader.
-
-
Data Analysis:
-
The polarization values will decrease as the test compound competes with the fluorescent ligand for binding to the GR.
-
Plot the polarization values against the logarithm of the test compound concentration.
-
Calculate the IC₅₀ value (the concentration of the test compound that causes a 50% reduction in the specific binding of the fluorescent ligand) by fitting the data to a sigmoidal dose-response curve. The IC₅₀ is inversely proportional to the binding affinity.[9]
-
In Vitro Anti-Inflammatory Functional Assay: NF-κB Inhibition
This assay measures the ability of a compound to inhibit the activation of the pro-inflammatory transcription factor NF-κB.
Protocol: NF-κB Reporter Gene Assay
-
Reagents and Materials:
-
A human cell line (e.g., HEK293 or A549) stably transfected with a plasmid containing an NF-κB response element driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).
-
Cell culture medium and supplements.
-
An inflammatory stimulus (e.g., Tumor Necrosis Factor-alpha, TNF-α).
-
Test compounds and a known inhibitor control.
-
Luciferase assay reagent and a luminometer.
-
-
Procedure:
-
Seed the reporter cells in a 96-well white, clear-bottom plate and incubate for 18-24 hours.
-
Pre-treat the cells with various concentrations of the test compounds (this compound, Hydrocortisone acetate) for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway. Include unstimulated control wells.
-
Incubate for an additional 6-8 hours.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control.
-
Determine the IC₅₀ value for the inhibition of NF-κB activation.
-
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[10][11][12]
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (180-200 g).
-
Reagents and Materials:
-
Lambda Carrageenan (1% w/v suspension in sterile saline).
-
Test compounds formulated in a suitable vehicle (e.g., saline with 0.5% Tween 80).
-
Positive control drug (e.g., Indomethacin, 5 mg/kg).
-
Plethysmometer for paw volume measurement.
-
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compounds or vehicle via the desired route (e.g., intraperitoneal, oral) 30-60 minutes before the carrageenan injection.
-
Measure the initial volume of the right hind paw of each rat using the plethysmometer (V₀).
-
Induce inflammation by injecting 100 µL of 1% carrageenan suspension into the sub-plantar surface of the right hind paw.
-
Measure the paw volume again at several time points post-carrageenan injection, typically every hour for up to 5 hours (Vₜ).
-
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.
-
-
The results will indicate the in vivo anti-inflammatory potency of the compounds.
-
Experimental and Analytical Workflow
A typical workflow for the preclinical comparison of two steroid analogues involves a multi-stage process from initial chemical analysis to in vivo efficacy studies.
Conclusion
The structural distinction between this compound and Hydrocortisone acetate—the presence of an additional acetyl group at the C17 position in the former—has significant implications for their physicochemical properties and biological activity. Quantitative binding assays reveal that while both are likely prodrugs, the pattern of acetylation distinctly influences their intrinsic affinity for the glucocorticoid receptor. Hydrocortisone acetate (21-ester) shows a marked decrease in affinity compared to cortisol, whereas the 17,21-diester has a slightly lower affinity still. This suggests that the rate and extent of in vivo hydrolysis to free cortisol will be a critical determinant of their ultimate therapeutic potency and duration of action. The detailed experimental protocols provided herein offer a robust framework for the comprehensive evaluation and comparison of these and other novel corticosteroid candidates, facilitating informed decisions in the drug development pipeline.
References
- 1. Cortisol | C21H30O5 | CID 5754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glucocorticoid - Wikipedia [en.wikipedia.org]
- 3. Corticosteroid - Wikipedia [en.wikipedia.org]
- 4. Hydrocortisone 21-acetate, Glucocorticoid anti-inflammatory agent (CAS 50-03-3) | Abcam [abcam.com]
- 5. Relative affinity of 17 alpha- and/or 21-esters and 17 alpha, 21-diesters of cortisol for a glucocorticoid receptor from rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. physoc.org [physoc.org]
- 8. In Silico Simulation of Corticosteroids Effect on an NFkB- Dependent Physicochemical Model of Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inotiv.com [inotiv.com]
An In-depth Technical Guide to the Discovery and History of Cortisol 17,21-diacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortisol, a glucocorticoid steroid hormone, is a cornerstone of physiological regulation, influencing a vast array of metabolic, cardiovascular, immune, and homeostatic functions. Since its isolation and synthesis in the mid-20th century, cortisol and its derivatives have been the subject of intensive research, leading to the development of numerous synthetic corticosteroids with modified therapeutic profiles. Among these derivatives is Cortisol 17,21-diacetate, a di-esterified form of cortisol. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key experimental data related to this compound, tailored for professionals in the fields of research, science, and drug development.
Historical Context: The Dawn of Corticosteroid Research
The journey to understanding and manipulating corticosteroids began in the early 20th century with the investigation of the adrenal glands. The 1930s and 1940s were a period of intense research that saw the isolation and structural elucidation of numerous adrenal steroids by pioneers such as Edward Kendall, Tadeus Reichstein, and Philip Hench.[1] This foundational work culminated in the first synthesis of cortisone in 1948, a landmark achievement that ushered in the era of steroid therapy.[2] The dramatic anti-inflammatory effects of cortisone, first demonstrated in patients with rheumatoid arthritis, spurred further exploration into the synthesis and biological activity of related compounds, including cortisol (hydrocortisone).[3] The 1950s, in particular, were a revolutionary period for clinical endocrinology and steroid research, with the widespread introduction of cortisone for treating various inflammatory conditions and adrenal insufficiency.[3] It was within this dynamic scientific landscape that the synthesis and study of cortisol esters, including its acetylated forms, began.
The Emergence of this compound
While a definitive, seminal publication marking the "discovery" of this compound is not readily apparent in the historical literature, its development can be understood as a logical progression in the broader effort to modify the physicochemical and pharmacokinetic properties of cortisol. The esterification of steroid hormones was a common strategy employed by medicinal chemists to alter characteristics such as solubility, absorption, and duration of action.
The synthesis of cortisol esters, including mono- and di-esters, was actively explored in the 1950s. Patents from this era describe general methods for the preparation of hydrocortisone-17,21-diesters, indicating that the chemical synthesis of such compounds was within the technical capabilities of the time.[4] These methods typically involved the reaction of hydrocortisone with an appropriate acylating agent, such as an acid anhydride or acid chloride, in the presence of a base like pyridine.[4] The synthesis of a diacetate from dextropregnenolone, as an intermediate in a multi-step synthesis, has also been described, showcasing the chemical feasibility of producing such di-acetylated steroid structures.[5]
Physicochemical and Analytical Data
A comprehensive understanding of a compound's properties is crucial for its application in research and drug development. The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C25H34O7 | |
| Molecular Weight | 446.53 g/mol | [1] |
| CAS Number | 81968-66-3 | [1] |
| IUPAC Name | [2-[(8S,9S,10R,11S,13S,14S,17R)-11-acetyloxy-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | [1] |
Table 2: Analytical Data for Cortisol and its Acetates
| Analyte | Analytical Method | Key Parameters & Results | Reference |
| Cortisol | UHPLC-MS/MS | Precursor Ion (m/z): 363.2; Product Ion (m/z): 121.2 | |
| Cortisol 21-acetate | 1H NMR (CDCl3, 400 MHz) | δ 5.69 (s, 1H), 5.03 (d, J= 17.6 Hz, 1H), 4.85 (d, J = 17.6 Hz, 1H), 4.51-4.44 (brs, 1H), 0.97 (s, 3H) | |
| Cortisone | Mass Spectrometry (EI) | Molecular Ion (m/z): 360 |
Experimental Protocols
Detailed experimental procedures are essential for the replication and advancement of scientific research. This section provides methodologies for the synthesis and analysis of cortisol esters, based on established chemical principles and published methods.
Synthesis of Hydrocortisone 17,21-diesters (General Procedure)
This protocol is adapted from patent literature describing the synthesis of hydrocortisone diesters.[4]
Materials:
-
Hydrocortisone-17-alkanoate (e.g., hydrocortisone-17-propionate)
-
Absolute pyridine
-
Acetic anhydride
-
Ice
-
Methanol
-
Chloroform
-
Silica gel for column chromatography
-
Benzine (boiling range 60-80°C)
Procedure:
-
Dissolve the starting hydrocortisone-17-alkanoate (e.g., 3 g) in absolute pyridine (e.g., 5 ml).
-
Cool the solution in an ice bath to 0°C.
-
Add acetic anhydride (e.g., 5 ml) to the cooled solution.
-
Stir the mixture for 2 hours under ice cooling.
-
Allow the reaction mixture to stand at room temperature overnight.
-
Add ice (e.g., 50 ml) to the reaction mixture. An oil will precipitate.
-
Digest the precipitated oil three times with water (e.g., 50 ml each).
-
Dissolve the oil in methanol (e.g., 50 ml) and remove the solvent in vacuo to eliminate pyridine residues. Repeat this step several times.
-
Purify the crude product by fractionation on a silica gel column using a suitable eluent (e.g., chloroform/3% methanol).
-
Crystallize the purified product from a suitable solvent (e.g., benzine) to obtain the pure hydrocortisone-17-alkanoate-21-acetate.
Analysis by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This protocol provides a general framework for the analysis of corticosteroids, which can be adapted for this compound.
Instrumentation:
-
UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions.
-
Precursor and Product Ions: These need to be determined specifically for this compound by infusing a standard solution into the mass spectrometer. For cortisol, a common transition is m/z 363.2 → 121.2. The diacetate would have a different precursor ion.
-
Optimization: Cone voltage and collision energy should be optimized for each transition to maximize signal intensity.
Sample Preparation:
-
Liquid-Liquid Extraction (LLE): Extract the analyte from the sample matrix (e.g., plasma, serum) using an organic solvent (e.g., methyl tert-butyl ether, ethyl acetate).
-
Solid-Phase Extraction (SPE): Alternatively, use an appropriate SPE cartridge to clean up the sample and concentrate the analyte.
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase for injection.
Signaling Pathways and Biological Activity
Cortisol and its derivatives exert their effects primarily through the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.
Glucocorticoid Receptor Signaling Pathway
Upon entering a target cell, cortisol binds to the cytosolic GR, which is typically complexed with heat shock proteins (HSPs). This binding event causes a conformational change in the GR, leading to the dissociation of the HSPs. The activated cortisol-GR complex then translocates to the nucleus, where it can modulate gene expression in two primary ways:
-
Transactivation: The cortisol-GR complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.
-
Transrepression: The cortisol-GR complex can interact with and inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby repressing the expression of pro-inflammatory genes.
The esterification of cortisol at the 17 and 21 positions in this compound is expected to render the molecule inactive until the acetate groups are cleaved by esterases in the body, releasing the active cortisol. This prodrug approach can influence the pharmacokinetic profile of the drug, potentially leading to a more sustained release of cortisol and a prolonged duration of action.
Anti-inflammatory Activity
The anti-inflammatory potency of corticosteroids is a key determinant of their therapeutic utility. While specific quantitative data for the anti-inflammatory activity of this compound is scarce, the potency of cortisol esters is generally related to their lipophilicity and rate of hydrolysis to the active parent compound. It is hypothesized that the diacetate ester would exhibit a different pharmacokinetic profile compared to cortisol or its mono-esters, potentially leading to altered potency and duration of effect. Comparative studies with other cortisol esters have shown that the length of the ester chain can influence the rate of hydrolysis and, consequently, the anti-inflammatory activity.[6]
Experimental and Synthetic Workflows
The synthesis and analysis of this compound follow a logical progression of chemical reactions and analytical verifications.
Conclusion
This compound represents an early example of the chemical modification of a natural steroid hormone to potentially alter its therapeutic properties. While its specific history is intertwined with the broader development of corticosteroid esters in the mid-20th century, the principles of its synthesis and mechanism of action are well-established within the field of medicinal chemistry and endocrinology. This technical guide has provided a consolidated resource for researchers and professionals, summarizing the historical context, key data, and experimental methodologies relevant to this compound. Further research to fully characterize its pharmacokinetic and pharmacodynamic profile in comparison to other cortisol esters would be a valuable contribution to the field.
References
- 1. Hydrocortisone 11,21-Diacetate | LGC Standards [lgcstandards.com]
- 2. researchgate.net [researchgate.net]
- 3. History of Adrenal Research: From Ancient Anatomy to Contemporary Molecular Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CA1135253A - Hydrocortisone - 17, 21-diesters and method of the production of same - Google Patents [patents.google.com]
- 5. Hydrocortisone synthesis - chemicalbook [chemicalbook.com]
- 6. Comparative toxicity study of hydrocortisone 17-butyrate 21-propionate (HBP) ointment and other topical corticosteroids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cortisol 17,21-diacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortisol 17,21-diacetate is a synthetic derivative of cortisol, the primary glucocorticoid hormone produced by the adrenal cortex. As a member of the corticosteroid class of drugs, it is anticipated to possess potent anti-inflammatory and immunosuppressive properties. This technical guide provides a comprehensive overview of the available scientific literature on this compound, covering its chemical and physical characteristics, synthesis, analytical methodologies, and its presumed pharmacological effects based on its structural relationship to cortisol. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and evaluation of steroidal anti-inflammatory agents.
Chemical and Physical Properties
This compound, also known as hydrocortisone 17,21-diacetate, is a white crystalline powder. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 3517-48-4 | [1] |
| Molecular Formula | C25H34O7 | [1] |
| Molecular Weight | 446.53 g/mol | [1] |
| IUPAC Name | [2-[(8S,9S,10R,11S,13S,14S,17R)-17-(acetyloxy)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | [1] |
| Appearance | White crystalline powder | |
| Solubility | Soluble in chloroform |
Synthesis
The synthesis of this compound typically involves the esterification of cortisol at the C-17 and C-21 positions. A general method for the preparation of hydrocortisone-17,21-diesters has been described in the patent literature. This process involves a two-step reaction. First, the 17-monoester is formed, followed by acetylation of the 21-hydroxyl group.
Experimental Protocol: Synthesis of a Hydrocortisone-17,21-diester (Example)
This protocol is adapted from a patented method for a related diester and provides a likely route for the synthesis of this compound.
Step 1: Formation of Hydrocortisone-17-propionate
A detailed protocol for the selective esterification at the 17-position is outlined in the patent literature. This step is crucial for achieving the desired diester.
Step 2: Acetylation of the 21-hydroxyl group
-
Dissolve 3 g of the hydrocortisone-17-monoester in 5 ml of absolute pyridine.
-
Cool the solution in an ice bath to 0°C.
-
Add 5 ml of acetic anhydride to the cooled solution.
-
Stir the mixture for 2 hours under ice cooling.
-
Allow the reaction mixture to stand at room temperature overnight.
-
Add 50 ml of ice to the mixture. The precipitated oil is then digested three times with 50 ml of water.
-
The product is dissolved several times in 50 ml of methanol, and the solvent is removed in vacuo to eliminate pyridine residues.
-
The resulting raw diester is purified by column chromatography on silica gel using a suitable eluent, such as chloroform with 3% methanol.
-
Crystallization from a suitable solvent system, like benzine, yields the pure hydrocortisone-17,21-diester.
Analytical Methodology
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
A validated HPLC-DAD method for the detection and quantification of cortisol and corticosterone in plasma provides a strong basis for developing a method for this compound.
-
Chromatographic System: A standard HPLC system equipped with a C8 or C18 reversed-phase column.
-
Mobile Phase: A mixture of HPLC-grade water and acetonitrile (e.g., 35% v/v acetonitrile), with the pH adjusted to approximately 3.36.
-
Detection: Diode-array detection at a wavelength of 245 nm.
-
Flow Rate: 1 ml/min.
-
Sample Preparation: Liquid-liquid extraction of the sample (e.g., plasma) with a suitable organic solvent like ethyl acetate. An internal standard, such as dexamethasone, should be used for accurate quantification.
-
Validation: The method should be validated according to established guidelines for linearity, sensitivity (limit of detection and limit of quantification), precision, accuracy, recovery, and stability.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
For higher sensitivity and selectivity, a UHPLC-MS/MS method is recommended. Numerous methods have been developed for the simultaneous measurement of multiple steroids, including cortisol, in human plasma.
-
Chromatographic System: A UHPLC system coupled to a tandem mass spectrometer. An Atlantis dC18 column (or equivalent) is a suitable choice.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 20.0 mM ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Ionization: Positive ion mode electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard (e.g., a deuterated analog).
-
Sample Preparation: Protein precipitation followed by liquid-liquid or solid-phase extraction.
-
Validation: Full method validation is required to ensure reliable and accurate quantification.
Pharmacology and Mechanism of Action
Direct pharmacological studies on this compound are limited in the publicly available literature. However, as an ester prodrug of cortisol, its biological activity is expected to be mediated by the in vivo hydrolysis of the ester groups to release the active parent compound, cortisol.
Presumed Mechanism of Action: Glucocorticoid Receptor Agonism
Cortisol exerts its effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.
The binding of cortisol to the GR in the cytoplasm leads to the dissociation of heat shock proteins (HSPs), allowing the activated GR to dimerize and translocate to the nucleus. In the nucleus, the GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to the upregulation of anti-inflammatory proteins (e.g., lipocortin-1) and the downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Metabolic Fate
It is highly probable that this compound undergoes hydrolysis in vivo, catalyzed by esterases present in plasma and tissues, to release cortisol and acetic acid. The rate of hydrolysis of cortisol esters has been shown to be dependent on the chain length of the ester group, which can influence the duration of action. The released cortisol then follows its known metabolic pathways, primarily in the liver, which include reduction, oxidation, and hydroxylation, followed by conjugation with glucuronic acid or sulfate for excretion in the urine.
Potential Therapeutic Applications
Based on the anti-inflammatory and immunosuppressive actions of cortisol, this compound could potentially be developed for the treatment of a wide range of conditions, including:
-
Dermatological Disorders: Eczema, psoriasis, and other inflammatory skin conditions.
-
Rheumatic Diseases: Rheumatoid arthritis and other autoimmune disorders.
-
Allergic Reactions: Severe allergic reactions and asthma.
-
Ophthalmic Inflammation: Inflammatory conditions of the eye.
The diester formulation may offer advantages in terms of lipophilicity and skin penetration for topical applications.
Toxicology and Safety
Specific toxicological data for this compound is not available. However, the safety profile is expected to be similar to that of other corticosteroids. The potential for adverse effects is dependent on the dose, duration of treatment, and route of administration.
Potential Adverse Effects Associated with Corticosteroid Use:
-
Local (Topical Application): Skin thinning (atrophy), striae, telangiectasia, and acneiform eruptions.
-
Systemic (following significant absorption or oral/parenteral administration):
-
Endocrine/Metabolic: Suppression of the hypothalamic-pituitary-adrenal (HPA) axis, Cushing's syndrome, hyperglycemia, and osteoporosis.
-
Cardiovascular: Hypertension and fluid retention.
-
Immunologic: Increased susceptibility to infections.
-
Ophthalmic: Glaucoma and cataracts.
-
Psychiatric: Mood changes, insomnia, and psychosis.
-
A Safety Data Sheet (SDS) for the related compound, hydrocortisone 21-acetate, indicates that it may damage fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[2]
Experimental Workflows
Synthesis and Purification Workflow
Bioanalytical Workflow for Quantification in Plasma
Conclusion
This compound is a synthetic corticosteroid with potential therapeutic applications as an anti-inflammatory and immunosuppressive agent. While direct pharmacological and toxicological data are scarce, its properties can be largely inferred from its close structural relationship to cortisol. It is anticipated to function as a prodrug, releasing cortisol upon in vivo hydrolysis. The synthesis and analytical methods for this compound can be reasonably extrapolated from established procedures for related corticosteroids. Further research is warranted to fully characterize the pharmacokinetic profile, efficacy, and safety of this compound to establish its potential clinical utility. This guide provides a foundational understanding for researchers and drug development professionals interested in this compound.
References
physicochemical properties of Cortisol 17,21-diacetate
An In-depth Technical Guide to the Physicochemical Properties of Cortisol 17,21-diacetate
Introduction
This compound, also known as Hydrocortisone 17,21-diacetate, is a synthetic ester of cortisol, a primary glucocorticoid hormone.[1] As a corticosteroid, it is utilized for its anti-inflammatory and immunosuppressive properties. The addition of the two acetate groups at the C17 and C21 positions modifies the parent compound's physicochemical properties, such as its lipophilicity and, consequently, its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and a visualization of relevant biological pathways.
Physicochemical Properties
The fundamental physicochemical characteristics of a compound are critical for formulation development, quality control, and understanding its biological activity. The properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | [2-[(8S,9S,10R,11S,13S,14S,17R)-17-acetyloxy-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | [1] |
| Synonyms | Hydrocortisone 17,21-Diacetate, Pregn-4-ene-3,20-dione, 17,21-bis(acetyloxy)-11-hydroxy-, (11β)- | [1] |
| CAS Number | 3517-48-4 | [1][2] |
| Molecular Formula | C25H34O7 | [1][3] |
| Molecular Weight | 446.533 g/mol | [1][3] |
| Accurate Mass | 446.23 Da | [1] |
| Physical Form | Powder | (for related Cortisone 21-acetate) |
| Melting Point | Data for the diacetate is not readily available. For comparison, the related compound Cortisone 21-acetate has a melting point of 237-240 °C. Hydrocortisone acetate has a melting point of 212 - 220 °C (with decomposition).[4] | |
| Solubility | Specific quantitative data for this compound is limited. However, corticosteroids are generally poorly soluble in water.[5] For comparison, Hydrocortisone acetate is practically insoluble in water, slightly soluble in methanol and chloroform.[4] Cortisone 21-acetate is soluble in chloroform (50 mg/mL). | |
| Stability | Corticosteroids like cortisol can degrade over time, with stability being dependent on temperature. For long-term stability, storage at 4 °C or below is recommended.[6][7] |
Experimental Protocols
Accurate determination of physicochemical properties is essential for drug development. The following sections detail standard methodologies for key experiments.
Melting Point Determination
The melting point is a crucial indicator of a substance's purity. A sharp melting range typically signifies a high-purity compound, whereas a broad and depressed range suggests the presence of impurities.
Methodology: Capillary Melting Point Apparatus (e.g., Mel-Temp or Thiele Tube)
-
Sample Preparation: A small amount of the dry this compound powder is introduced into a glass capillary tube (closed at one end). The sample is packed down tightly to a height of 2.5-3.5 mm by tapping the tube on a hard surface or by dropping it through a long glass tube.[8][9]
-
Apparatus Setup: The packed capillary tube is placed in the heating block of a melting point apparatus (like a Mel-Temp) or attached to a thermometer and immersed in an oil bath (Thiele tube).
-
Initial Determination (Rapid Run): To find the approximate melting range, the sample is heated rapidly (e.g., at a ramp rate of 10-20 °C/minute).[9]
-
Precise Determination (Slow Run): A new sample is prepared. The apparatus is heated to a temperature approximately 5-10 °C below the approximate melting point found in the rapid run.[9] The heating rate is then slowed to about 1-2 °C per minute to allow for thermal equilibrium.[8]
-
Observation and Recording: The temperature at which the first drop of liquid appears (onset point) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. This range is the melting point of the substance.[8]
-
Calibration: The accuracy of the apparatus's thermometer should be regularly checked using certified reference standards with known melting points.[8]
Solubility Determination
Solubility data is vital for predicting a drug's dissolution rate and bioavailability. The Biopharmaceutics Classification System (BCS) provides a framework for these determinations.
Methodology: Equilibrium Solubility Method (Shake-Flask)
-
Medium Preparation: Solubility is typically determined in various aqueous media to simulate physiological conditions, such as hydrochloric acid buffer (pH 1.2), phosphate buffer (pH 6.8), and distilled water.[10] Organic solvents relevant to formulation and analysis (e.g., methanol, ethanol, chloroform) are also used.
-
Sample Addition: An excess amount of this compound powder is added to a known volume of the selected solvent in a flask or vial. This ensures that a saturated solution is formed.[10]
-
Equilibration: The flasks are sealed and agitated in a temperature-controlled environment (e.g., a shaker bath at 37 °C for BCS studies) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[10] Sonication may be used initially to aid in dispersing the solid.[10]
-
Sample Processing: After equilibration, the suspension is filtered (e.g., using a 0.45 µm filter) or centrifuged to separate the undissolved solid from the saturated solution. Care must be taken to avoid temperature changes during this step.
-
Quantification: The concentration of the dissolved this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11][12]
-
Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.
Mandatory Visualization
The following diagrams illustrate a key experimental workflow and a fundamental biological pathway relevant to this compound.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. TRC-C696365-100MG | this compound [3517-48-4] Clinisciences [clinisciences.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Storage stability of five steroids and in dried blood spots for newborn screening and retrospective diagnosis of congenital adrenal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. thinksrs.com [thinksrs.com]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. scielo.br [scielo.br]
- 11. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Cortisol 17,21-Diacetate: A Technical Examination of Glucocorticoid Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the interaction between Cortisol 17,21-diacetate and the glucocorticoid receptor (GR). It provides a comprehensive overview of its binding affinity, the experimental methodologies used for its determination, and the subsequent signaling cascades.
Glucocorticoid Receptor Binding Affinity of Cortisol Esters
The binding affinity of corticosteroids to the glucocorticoid receptor is a critical determinant of their potency. Esterification of the cortisol molecule at positions 17 and 21 significantly modifies its affinity for the GR. The following table summarizes the relative binding affinity (RBA) of this compound and related cortisol esters, with cortisol as the reference compound (RBA = 1).
| Compound | Relative Binding Affinity (RBA) vs. Cortisol |
| Cortisol | 1.00 |
| Cortisol 21-acetate | 0.046[1] |
| Cortisol 17-acetate | 1.14[1] |
| This compound | 0.036 [1] |
| Cortisol 17-acetate 21-propionate | 0.093[1] |
| Cortisol 17-acetate 21-butyrate | 0.152[1] |
| Cortisol 17-acetate 21-valerate | 0.272[1] |
| Cortisol 17-valerate 21-acetate | 0.76[1] |
| Cortisol 17-valerate 21-propionate | 1.17[1] |
| Cortisol 17-valerate 21-butyrate | 1.33[1] |
Table 1: Relative binding affinity of various cortisol esters to the rat thymus glucocorticoid receptor. Data is derived from competitive binding assays with [3H]dexamethasone.
The data indicates that diesterification at both the 17α and 21 positions, as seen in this compound, results in a significant decrease in binding affinity compared to cortisol.[1] Esterification of the 21-hydroxyl group generally leads to a reduction in affinity, whereas esterification at the 17α-hydroxyl group can maintain or even increase affinity.[1] The combined effect in the diacetate derivative demonstrates a substantial reduction in its ability to bind to the glucocorticoid receptor.[1]
Experimental Protocols
The determination of glucocorticoid receptor binding affinity is typically achieved through competitive radioligand binding assays. The following is a detailed methodology based on the key experiments cited.
Competitive Glucocorticoid Receptor Binding Assay
This protocol outlines the steps for a competitive binding assay using rat thymus cytosol as the source of glucocorticoid receptors and [3H]dexamethasone as the radioligand.
2.1.1. Materials and Reagents
-
Adrenalectomized male Sprague-Dawley rats
-
[1,2,4-³H]Dexamethasone (specific activity 20-40 Ci/mmol)
-
Unlabeled dexamethasone
-
This compound and other test compounds
-
Tris-HCl buffer (pH 7.4)
-
EDTA
-
Dithiothreitol (DTT)
-
Molybdate
-
Dextran-coated charcoal
-
Scintillation cocktail
-
Bovine serum albumin (BSA)
2.1.2. Preparation of Rat Thymus Cytosol
-
Euthanize adrenalectomized rats and immediately excise the thymus glands.
-
Homogenize the thymus tissue in a cold buffer solution (e.g., 10 mM Tris-HCl, pH 7.4, containing 1.5 mM EDTA, 10 mM molybdate, and 1 mM DTT).
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to an ultracentrifuge and centrifuge at a high speed (e.g., 105,000 x g) for 60 minutes at 4°C to pellet the microsomal fraction.
-
The resulting supernatant is the cytosol, which contains the soluble glucocorticoid receptors. Determine the protein concentration of the cytosol using a standard method, such as the Bradford or Lowry assay.
2.1.3. Competitive Binding Assay Procedure
-
Prepare a series of dilutions of the unlabeled test compounds (e.g., this compound) and a standard (unlabeled dexamethasone) in the assay buffer.
-
In a set of microcentrifuge tubes, add a fixed amount of the rat thymus cytosol.
-
To each tube, add a known concentration of [3H]dexamethasone (typically at a concentration close to its Kd for the receptor).
-
Add the varying concentrations of the unlabeled test compounds or the standard to the respective tubes. Include tubes with only [3H]dexamethasone (total binding) and tubes with [3H]dexamethasone and a large excess of unlabeled dexamethasone (non-specific binding).
-
Incubate the tubes at 0-4°C for a sufficient period to reach equilibrium (e.g., 18-24 hours).
-
Separate the bound from free radioligand by adding a dextran-coated charcoal suspension to each tube. The charcoal adsorbs the free [3H]dexamethasone.
-
Incubate for a short period (e.g., 10 minutes) with occasional vortexing.
-
Centrifuge the tubes to pellet the charcoal.
-
Transfer an aliquot of the supernatant (containing the bound [3H]dexamethasone) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
2.1.4. Data Analysis
-
Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific [3H]dexamethasone binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
The relative binding affinity (RBA) can be calculated using the following formula: RBA = (IC50 of reference compound / IC50 of test compound) x 100
Glucocorticoid Receptor Signaling Pathways
Upon binding of an agonist like cortisol, the glucocorticoid receptor initiates a cascade of events that ultimately modulate gene expression. This can occur through both genomic and non-genomic pathways.
Classical (Genomic) Signaling Pathway
The genomic pathway involves the translocation of the activated GR to the nucleus and its direct or indirect interaction with DNA to regulate gene transcription. This process typically occurs over minutes to hours.
References
In Vivo Effects of Cortisol 17,21-diacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortisol 17,21-diacetate, a synthetic di-ester of hydrocortisone, belongs to the glucocorticoid class of steroid hormones. These agents are renowned for their potent anti-inflammatory and immunosuppressive properties, making them valuable therapeutic agents for a range of conditions. The addition of acetate esters at the C17 and C21 positions modifies the parent molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and potentially altering its potency and duration of action in vivo. This technical guide provides an in-depth overview of the anticipated in vivo effects of this compound, drawing upon data from closely related hydrocortisone esters and the well-established pharmacology of glucocorticoids.
Mechanism of Action: Glucocorticoid Receptor Signaling
The primary mechanism of action for this compound, following its hydrolysis to active cortisol, is through the glucocorticoid receptor (GR). The GR is a member of the nuclear receptor superfamily and functions as a ligand-dependent transcription factor.[1][2] The signaling cascade is a multi-step process.[3]
First, due to its lipophilic nature, the steroid diffuses across the cell membrane and binds to the GR in the cytoplasm, which is part of a multiprotein complex.[3] This binding event triggers a conformational change in the GR, leading to its dissociation from the chaperone proteins and its activation. The activated hormone-receptor complex then translocates into the nucleus.
Within the nucleus, the complex can modulate gene expression in two principal ways:
-
Transactivation: The GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[2] This interaction upregulates the transcription of anti-inflammatory proteins such as lipocortin-1 (annexin A1), which inhibits phospholipase A2 and subsequently blocks the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[3]
-
Transrepression: The GR complex can also repress the expression of pro-inflammatory genes without directly binding to DNA. It achieves this by interacting with and inhibiting other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key regulators of the inflammatory response.[2]
These genomic actions ultimately lead to the wide-ranging anti-inflammatory, immunosuppressive, and metabolic effects of glucocorticoids.
Glucocorticoid Receptor Signaling Pathway
Pharmacokinetics
| Parameter | Hydrocortisone | Hydrocortisone Esters (General) | Reference |
| Oral Bioavailability | High | Variable, depends on ester and formulation | [4][5] |
| Plasma Half-life (Cortisol) | ~90 minutes | Ester form may have a longer apparent half-life due to slow conversion to cortisol | [6] |
| Metabolism | Primarily hepatic (reduction and conjugation) | Ester hydrolysis followed by cortisol metabolism | [7][8] |
| Excretion | Mainly renal as metabolites | Similar to cortisol | [9] |
In Vivo Anti-inflammatory Effects
The anti-inflammatory potency of glucocorticoids is a hallmark of their therapeutic utility. In vivo models are crucial for quantifying this activity.
Experimental Models of Inflammation
Standard animal models used to assess the anti-inflammatory effects of corticosteroids include:
-
Carrageenan-Induced Paw Edema: This model assesses the acute inflammatory response. An inflammatory agent (carrageenan) is injected into the paw of a rodent, inducing edema. The reduction in paw volume in treated animals compared to controls indicates anti-inflammatory activity.[10]
-
Croton Oil-Induced Ear Edema: Topical application of croton oil to a mouse's ear induces a localized inflammatory response, characterized by increased ear thickness. The efficacy of topically applied corticosteroids is measured by the reduction in ear swelling.[10]
-
Cotton Pellet Granuloma: This model evaluates the chronic inflammatory response. A sterile cotton pellet is implanted subcutaneously in a rat, leading to the formation of granulomatous tissue. The anti-inflammatory effect is determined by the reduction in the dry weight of the granuloma in treated animals.[10]
Quantitative Data from a Related Compound: Hydrocortisone 17-butyrate 21-propionate (HBP)
A study on HBP, a different double-ester of hydrocortisone, provides comparative data on its anti-inflammatory and systemic effects in rats.
| Effect | Hydrocortisone 17-butyrate 21-propionate (HBP) | Betamethasone 17-valerate (BV) | Hydrocortisone 17-butyrate (HB) | Reference |
| Topical Anti-inflammatory Activity | More potent than BV and HB | - | - | [10] |
| Systemic Anti-inflammatory Activity | Less potent than BV, similar to HB | - | - | [10] |
| Thymolytic Activity (Systemic effect) | Less potent than BV, similar to HB | - | - | [10] |
This data suggests that esterification can enhance topical anti-inflammatory activity while potentially maintaining a lower systemic effect profile compared to more potent glucocorticoids like betamethasone valerate.[10]
In Vivo Metabolic Effects
Glucocorticoids have profound effects on carbohydrate, protein, and lipid metabolism.[11] These effects are generally dose-dependent and become more pronounced with systemic administration and prolonged use.
Key Metabolic Effects
-
Carbohydrate Metabolism: Glucocorticoids increase hepatic gluconeogenesis and decrease peripheral glucose utilization, which can lead to hyperglycemia.[11]
-
Protein Metabolism: They promote protein catabolism, leading to muscle wasting and thinning of the skin with long-term use.
-
Lipid Metabolism: Glucocorticoids stimulate lipolysis but also promote the redistribution of fat, leading to central obesity, "moon face," and "buffalo hump."
Quantitative Data from a Comparative Study: Cortisone Acetate vs. Hydrocortisone
A study comparing the metabolic effects of switching patients from cortisone acetate (which is converted to hydrocortisone in vivo) to an equivalent dose of hydrocortisone provides valuable quantitative data on the metabolic impact of glucocorticoid replacement therapy.[7]
| Parameter | Change after switching from Cortisone Acetate to Hydrocortisone | P-value | Reference |
| Body Weight | +1.2 kg | < 0.05 | [7] |
| Waist Circumference | +2.9 cm | < 0.001 | [7] |
| Body Fat | +1.3 kg | < 0.001 | [7] |
| Glycated Hemoglobin (HbA1c) | +0.3% | < 0.05 | [7] |
| HDL Cholesterol | +0.2 mmol/L | < 0.001 | [7] |
| Diastolic Blood Pressure | Increased | - | [7] |
These findings indicate that even at replacement doses, glucocorticoids can have significant metabolic consequences.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (150-200 g).
-
Groups:
-
Control (vehicle)
-
This compound (various doses)
-
Reference drug (e.g., Indomethacin)
-
-
Procedure:
-
Administer the test compounds intraperitoneally or orally 1 hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Carrageenan-Induced Paw Edema Workflow
Metabolic Study in Rats
-
Animals: Male Sprague-Dawley rats.
-
Groups:
-
Control (vehicle)
-
This compound (low dose)
-
This compound (high dose)
-
-
Procedure:
-
Administer the test compound daily for a specified period (e.g., 14 or 28 days) via subcutaneous injection or oral gavage.
-
Monitor body weight and food intake daily.
-
At the end of the study, collect blood samples for analysis of glucose, insulin, triglycerides, and cholesterol.
-
Harvest and weigh key organs (liver, adrenal glands, thymus, spleen).
-
-
Data Analysis: Compare the measured parameters between the treated and control groups using appropriate statistical tests.
Conclusion
This compound is expected to exhibit the characteristic in vivo effects of a potent glucocorticoid, including significant anti-inflammatory and metabolic activities. The di-ester formulation may enhance its lipophilicity, potentially leading to improved topical absorption and a modified pharmacokinetic profile compared to unmodified hydrocortisone. While specific quantitative data for this particular ester are limited in recent literature, the established pharmacology of glucocorticoids and data from related esters provide a strong basis for predicting its biological actions. Further in vivo studies are warranted to precisely define the pharmacokinetics, pharmacodynamics, and therapeutic index of this compound for various routes of administration and clinical applications.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. What is Hydrocortisone Acetate used for? [synapse.patsnap.com]
- 3. What is the mechanism of Hydrocortisone Acetate? [synapse.patsnap.com]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. research.rug.nl [research.rug.nl]
- 7. Metabolic Effects of Cortisone Acetate vs Hydrocortisone in Patients With Secondary Adrenal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cortisol metabolism in vitro--II. Species difference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topical Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. [Pharmacological study on hydrocortisone 17-butyrate 21-propionate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for Cortisol 17,21-diacetate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortisol 17,21-diacetate is a synthetic ester of cortisol, the primary glucocorticoid hormone in humans. While less commonly studied than cortisol itself, its esterified form offers potential advantages in terms of stability and cellular uptake. In cell culture experiments, this compound is presumed to act as a prodrug, being hydrolyzed by intracellular esterases to release active cortisol. These application notes provide a comprehensive guide to using this compound in in vitro studies, covering its mechanism of action, experimental protocols, and data interpretation.
Glucocorticoids, including cortisol, are crucial regulators of a wide array of physiological processes, including metabolism, inflammation, and immune responses.[1][2] They exert their effects primarily through the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[3][4] Upon binding to its ligand, the GR translocates from the cytoplasm to the nucleus, where it modulates the expression of target genes.[3][5] This modulation can either be activation (transactivation) or repression (transrepression) of gene expression.[3]
Mechanism of Action
This compound, due to its increased lipophilicity from the acetate groups, is expected to readily cross the cell membrane. Once inside the cell, it is hypothesized that cellular esterases hydrolyze the ester bonds at the C17 and C21 positions, releasing free cortisol. This free cortisol then binds to the cytosolic glucocorticoid receptor (GR), which is held in an inactive complex with heat shock proteins (Hsp).[6] Ligand binding induces a conformational change in the GR, causing the dissociation of the Hsp chaperone proteins.[1] The activated cortisol-GR complex then translocates to the nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby regulating their transcription.[3][5]
Figure 1. Proposed mechanism of action for this compound.
Data Presentation
The following tables summarize hypothetical quantitative data based on typical results from cell culture experiments with glucocorticoids like cortisol. These are intended to serve as examples, and actual results may vary depending on the cell type and experimental conditions.
Table 1: Dose-dependent inhibition of inflammatory cytokine secretion.
| Treatment | Concentration (nM) | IL-6 Secretion (pg/mL) | TNF-α Secretion (pg/mL) |
|---|---|---|---|
| Vehicle Control | 0 | 1500 ± 120 | 2000 ± 150 |
| This compound | 1 | 1250 ± 100 | 1700 ± 130 |
| This compound | 10 | 800 ± 70 | 1100 ± 90 |
| This compound | 100 | 400 ± 50 | 550 ± 60 |
| This compound | 1000 | 250 ± 30 | 300 ± 40 |
Data are presented as mean ± standard deviation.
Table 2: Time-course of glucocorticoid-induced gene expression.
| Time (hours) | GILZ mRNA (fold change) | FKBP5 mRNA (fold change) |
|---|---|---|
| 0 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 2 | 3.5 ± 0.4 | 2.8 ± 0.3 |
| 4 | 8.2 ± 0.9 | 6.5 ± 0.7 |
| 8 | 15.6 ± 1.8 | 12.1 ± 1.3 |
| 24 | 10.3 ± 1.2 | 8.9 ± 1.0 |
Cells were treated with 100 nM this compound. Data are presented as mean fold change relative to vehicle control ± standard deviation.
Experimental Protocols
A. Preparation of Stock Solutions
-
Solubility: this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO or 100% ethanol.
-
To prepare a 10 mM stock solution of this compound (Molecular Weight: 446.53 g/mol ), dissolve 4.47 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
B. Cell Culture Treatment Protocol
-
Cell Seeding: Plate cells at the desired density in appropriate cell culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in a serum-free or low-serum cell culture medium to achieve the desired final concentrations.
-
It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO ≤ 0.1%) across all treatments, including the vehicle control.
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Wash the cells once with sterile phosphate-buffered saline (PBS).
-
Add the prepared working solutions of this compound or vehicle control to the respective wells.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Figure 2. General experimental workflow for cell-based assays.
C. Key Experiments
1. Anti-inflammatory Activity Assay (Cytokine Release)
This experiment assesses the ability of this compound to suppress the production of pro-inflammatory cytokines.
-
Cell Type: Macrophages (e.g., RAW 264.7), peripheral blood mononuclear cells (PBMCs), or other immune cells.
-
Protocol:
-
Seed cells and allow them to adhere.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
2. Glucocorticoid Receptor Nuclear Translocation Assay
This assay visually confirms the activation of the GR signaling pathway.
-
Cell Type: Any cell line endogenously or exogenously expressing the glucocorticoid receptor (e.g., A549, HEK293).
-
Protocol:
-
Seed cells on glass coverslips or in imaging-compatible plates.
-
Treat cells with this compound (e.g., 100 nM) for a short period (e.g., 30-60 minutes).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).
-
Incubate with a primary antibody specific for the glucocorticoid receptor.
-
Incubate with a fluorescently labeled secondary antibody.
-
Stain the nuclei with a DNA dye (e.g., DAPI).
-
Visualize the subcellular localization of the GR using fluorescence microscopy. In untreated cells, the GR will be predominantly cytoplasmic, while in treated cells, it will translocate to the nucleus.
-
3. Gene Expression Analysis (qPCR)
This experiment quantifies the effect of this compound on the expression of glucocorticoid-responsive genes.
-
Cell Type: Any cell type responsive to glucocorticoids.
-
Protocol:
-
Treat cells with this compound for various time points or at different concentrations.
-
Harvest the cells and extract total RNA using a suitable kit.
-
Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.
-
Perform quantitative real-time PCR (qPCR) using primers specific for target genes (e.g., GILZ, FKBP5 as upregulated genes, and NF-κB target genes like IL-8 as downregulated genes) and a housekeeping gene for normalization (e.g., GAPDH, β-actin).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Conclusion
This compound is a valuable tool for in vitro studies of glucocorticoid action. By understanding its probable mechanism of action as a cortisol prodrug and employing the detailed protocols provided, researchers can effectively investigate its biological effects on various cellular processes. Due to the limited direct data on this specific compound, it is recommended to perform initial dose-response and time-course experiments to determine the optimal conditions for your specific cell model and experimental endpoint.
References
Application Notes and Protocols for Cortisol 17,21-diacetate in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortisol 17,21-diacetate, a synthetic ester of hydrocortisone, is a glucocorticoid with anti-inflammatory and immunosuppressive properties. Glucocorticoids are a cornerstone in the treatment of a wide range of inflammatory and autoimmune diseases. They exert their effects by binding to the glucocorticoid receptor (GR), which leads to the modulation of gene expression, ultimately suppressing the inflammatory response. This document provides detailed protocols for evaluating the anti-inflammatory activity of this compound in two common preclinical animal models: the Croton Oil-Induced Ear Edema model and the Carrageenan-Induced Paw Edema model.
Mechanism of Action: Glucocorticoid Receptor Signaling
Glucocorticoids, such as this compound, readily diffuse across the cell membrane and bind to the cytosolic Glucocorticoid Receptor (GR), which is complexed with heat shock proteins (HSPs). Upon ligand binding, the GR undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. In the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding can either activate the transcription of anti-inflammatory genes or repress the transcription of pro-inflammatory genes by interfering with the activity of transcription factors like NF-κB and AP-1.[1]
References
Application Note & Protocol: Quantification of Cortisol 17,21-diacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortisol 17,21-diacetate is a synthetic ester of cortisol, a glucocorticoid hormone vital in the regulation of metabolism and immune response. The quantification of cortisol and its esters is crucial in various fields, including pharmacology, endocrinology, and drug development, to understand pharmacokinetics, pharmacodynamics, and for quality control purposes. This document provides a detailed protocol for the quantification of this compound in biological matrices, primarily focusing on a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This method is adapted from established and validated protocols for cortisol and related steroidal compounds, offering high sensitivity and specificity.
Analytical Methods Overview
Several analytical techniques can be employed for the quantification of corticosteroids. While High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for pharmaceutical formulations, LC-MS/MS is the gold standard for bioanalytical applications due to its superior sensitivity and selectivity, which is critical for complex biological matrices like plasma and serum.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a robust and widely used technique for the analysis of corticosteroids in pharmaceutical preparations.
-
Principle: The method involves chromatographic separation on a reversed-phase column followed by detection of the analyte based on its ultraviolet (UV) absorbance.
-
Application: Primarily suitable for the analysis of bulk drug substances and pharmaceutical formulations where the concentration of the analyte is relatively high.
-
Limitations: Lower sensitivity compared to LC-MS/MS and potential for interference from co-eluting compounds in complex biological samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of this compound in biological fluids due to its high sensitivity, specificity, and ability to analyze complex mixtures.
-
Principle: This technique combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. The analyte is first separated from other components in the sample, then ionized, and its specific mass-to-charge ratio (m/z) and fragmentation pattern are used for detection and quantification.
-
Application: Ideal for bioanalytical studies, including pharmacokinetics, metabolism, and therapeutic drug monitoring, where low concentrations of the analyte need to be accurately measured in complex matrices like plasma, serum, or urine.
Proposed LC-MS/MS Method for this compound Quantification
This section details a proposed LC-MS/MS method for the sensitive and selective quantification of this compound in human plasma. The method is based on established protocols for cortisol and other corticosteroids.[1][2][3][4][5][6][7]
Experimental Protocol
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To a 100 µL aliquot of plasma sample, add 10 µL of internal standard working solution (e.g., Cortisol-d4).
-
Add 500 µL of extraction solvent (e.g., a mixture of dichloromethane and tert-butylmethyl ether, 1:2 v/v).[4][6][7]
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-1.0 min: 30% B
-
1.0-5.0 min: 30-95% B
-
5.0-6.0 min: 95% B
-
6.1-8.0 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM).
-
Proposed MRM Transitions:
-
This compound (Precursor Ion > Product Ion): To be determined experimentally, but a likely precursor would be the [M+H]+ ion, and product ions would result from the loss of acetate groups and fragmentation of the cortisol backbone.
-
Cortisol-d4 (Internal Standard): m/z 367.2 > 121.1.[4]
-
-
3. Method Validation
The proposed method should be validated according to regulatory guidelines, assessing the following parameters:
-
Linearity: A calibration curve should be prepared by spiking known concentrations of this compound into a blank biological matrix. A linear range appropriate for the expected sample concentrations should be established.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range, on the same day (intra-day) and on different days (inter-day).
-
Selectivity and Specificity: Assessed by analyzing blank matrix samples from multiple sources to ensure no interference at the retention time of the analyte and internal standard.
-
Matrix Effect: Evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by components of the biological matrix.
-
Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in pre-extracted spiked samples to post-extracted spiked samples.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
Data Presentation
The quantitative data for the proposed LC-MS/MS method for this compound would be summarized as follows:
| Parameter | This compound |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal and compensated by internal standard |
Note: The values presented in this table are hypothetical and represent typical performance characteristics for a validated LC-MS/MS method for a small molecule in a biological matrix.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Cortisol Esters
Cortisol esters, such as this compound, are generally considered prodrugs that undergo hydrolysis in the body to release the active cortisol. This hydrolysis is catalyzed by esterase enzymes present in various tissues and blood.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis [mdpi.com]
- 4. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Simultaneous quantitation of 17 endogenous adrenal corticosteroid hormones in human plasma by UHPLC-MS/MS and their application in congenital adrenal hyperplasia screening [frontiersin.org]
- 6. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Cortisol 17,21-diacetate for Glucocorticoid Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortisol 17,21-diacetate is a synthetic derivative of cortisol, the primary endogenous glucocorticoid in humans. As with other corticosteroids, its biological effects are mediated through the glucocorticoid receptor (GR), a ligand-activated transcription factor that regulates a wide array of physiological processes, including metabolism, inflammation, and immune function. The esterification of cortisol at the 17 and 21 positions can modulate its pharmacokinetic and pharmacodynamic properties, including its binding affinity for the GR. These application notes provide a comprehensive overview of the use of this compound in GR studies, including its binding characteristics and detailed protocols for key experimental assays.
Glucocorticoids, upon entering the cell, bind to the cytoplasmic GR, which is part of a multiprotein complex. Ligand binding induces a conformational change, leading to the dissociation of chaperone proteins, dimerization of the receptor, and translocation into the nucleus.[1] Within the nucleus, the GR dimer can modulate gene expression through several mechanisms: by binding directly to glucocorticoid response elements (GREs) in the promoter regions of target genes to activate transcription (transactivation), by tethering to other transcription factors to repress their activity (transrepression), or through composite mechanisms involving both DNA binding and protein-protein interactions.[1][2]
Data Presentation
The binding affinity of this compound and related cortisol esters for the glucocorticoid receptor is a critical parameter in understanding their potential biological activity. The following table summarizes the relative binding affinities (RBA) determined by competitive binding assays using [3H]dexamethasone and rat thymus cytosol.[3] Cortisol is used as the reference compound with an RBA of 1.
| Compound | Relative Binding Affinity (RBA) vs. Cortisol |
| Cortisol | 1.00 |
| Cortisol 17-acetate | 1.14 |
| Cortisol 21-acetate | 0.046 |
| Cortisol 17-acetate 21-acetate (this compound) | 0.036 |
Data from Lee, H. J., et al. (1982).[3]
Signaling Pathways and Experimental Workflows
Glucocorticoid Receptor Signaling Pathway
The binding of a glucocorticoid ligand, such as this compound, to the glucocorticoid receptor initiates a cascade of events leading to changes in gene expression. The diagram below illustrates the canonical genomic signaling pathway.
References
Application Notes and Protocols: Preparation of Cortisol 17,21-diacetate Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortisol 17,21-diacetate (also known as Hydrocortisone 17,21-diacetate) is a synthetic derivative of cortisol, a primary glucocorticoid hormone. Glucocorticoids are crucial in a wide range of physiological processes, including the regulation of metabolism, immune responses, and inflammation.[1] As with other corticosteroids, the biological effects of this compound are mediated through the glucocorticoid receptor (GR).[2] Upon binding, the ligand-receptor complex translocates to the nucleus and functions as a transcription factor to modulate the expression of target genes.[2][3]
Accurate and reproducible experimental results depend on the proper preparation, storage, and handling of stock solutions. These application notes provide detailed protocols for the preparation of this compound stock solutions and guidelines for their use in research applications.
Physical and Chemical Properties
A summary of the key properties of this compound is provided below. This information is essential for accurate calculations and solution preparation.
| Property | Value | Reference |
| Analyte Name | Hydrocortisone 17,21-Diacetate | [4] |
| Molecular Formula | C₂₅H₃₄O₇ | [4] |
| Molecular Weight | 446.53 g/mol | [4] |
| Appearance | Crystalline solid | [5] |
| IUPAC Name | [2-[(8S,9S,10R,11S,13S,14S,17R)-17-acetyloxy-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | [4] |
Solubility and Stability
| Solvent | Solubility of Cortisol (Hydrocortisone) | Notes |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL | [5][6] |
| Dimethylformamide (DMF) | ~30 mg/mL | [5] |
| Ethanol | ~15 mg/mL | [5][6] |
| Methanol | ~6.2 mg/mL | [6] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | [5] |
Storage and Stability Recommendations: For optimal stability, stock solutions of steroids should be stored under the following conditions. Stock solutions of cortisol in plasma have been shown to be stable for at least eight weeks at -20°C.[7]
| Parameter | Recommendation |
| Storage Temperature | Store at -20°C or -80°C for long-term storage. |
| Aliquoting | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
| Light Sensitivity | Protect from light by using amber vials or wrapping tubes in foil. |
| Aqueous Solutions | Aqueous working solutions are not recommended for storage and should be prepared fresh daily.[5] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution, which is a common starting concentration for many in vitro experiments.
Materials and Equipment:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-warm DMSO: Bring the vial of anhydrous DMSO to room temperature before opening to prevent moisture absorption.
-
Weigh Compound: Accurately weigh out a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, weigh out 4.465 mg.
-
Calculation:
-
Mass (mg) = Desired Volume (L) × Desired Molarity (mol/L) × Molecular Weight (g/mol) × 1000 (mg/g)
-
Mass (mg) = 0.001 L × 0.010 mol/L × 446.53 g/mol × 1000 mg/g = 4.465 mg
-
-
Dissolve Compound: Add the weighed powder to a sterile tube. Add the calculated volume of DMSO (e.g., 1 mL) to the tube.
-
Ensure Complete Solubilization: Cap the tube tightly and vortex thoroughly for 1-2 minutes. If necessary, briefly sonicate the solution in a water bath to ensure all solid material has dissolved. Visually inspect the solution against a light source to confirm there are no visible particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected tubes. Store immediately at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for Cell Culture
This protocol describes the dilution of the high-concentration DMSO stock solution into an aqueous buffer or cell culture medium for immediate use.
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the 10 mM stock solution from the freezer and thaw it completely at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your experiment.
-
Example: To prepare 10 mL of cell culture medium with a final this compound concentration of 10 µM:
-
Use the formula: C₁V₁ = C₂V₂
-
(10,000 µM) × V₁ = (10 µM) × (10 mL)
-
V₁ = (10 µM × 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
-
Perform Serial Dilution (Recommended): To ensure homogeneity and avoid precipitation, it is best to perform a serial or intermediate dilution.
-
a. Add the required volume of the stock solution (e.g., 10 µL) to a larger volume of pre-warmed culture medium (e.g., 1 mL). Mix thoroughly by gentle pipetting or inversion.
-
b. Add this intermediate dilution to the final volume of culture medium (the remaining 9 mL) and mix again.
-
-
Check Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells being used. Typically, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%.
-
In the example above, the final DMSO concentration is 0.1% (10 µL in 10 mL), which is generally considered safe for most cell lines.
-
-
Use Immediately: Use the freshly prepared working solution immediately. Do not store aqueous dilutions.[5]
Visualized Workflows and Pathways
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the key steps for preparing a high-concentration stock solution of this compound.
Caption: Workflow for preparing a this compound stock solution.
Simplified Glucocorticoid Receptor Signaling Pathway
Cortisol and its analogs act primarily through the intracellular glucocorticoid receptor to regulate gene expression.
Caption: Simplified signaling pathway of the glucocorticoid receptor (GR).
Safety Precautions
This compound, like other corticosteroids, is a biologically active molecule and should be handled with appropriate caution.
-
Handling: Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses when handling the compound in powder or solution form.
-
Hazard: Based on data for related compounds, this substance may damage fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[8][9] Do not handle if pregnant or trying to conceive without specialized advice.
-
Environment: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. sds.edqm.eu [sds.edqm.eu]
Application Notes and Protocols for Cortisol 17,21-diacetate Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortisol 17,21-diacetate is a synthetic ester of cortisol, a glucocorticoid hormone. Glucocorticoids are widely used in research and clinical settings for their potent anti-inflammatory and immunosuppressive properties. In mouse models, the administration of corticosteroids is a common practice to study various physiological and pathological processes, including inflammation, autoimmune diseases, and stress responses. These application notes provide detailed protocols and quantitative data to guide researchers in the administration of this compound to mice.
Disclaimer: Specific experimental data on this compound in mice is limited. The following protocols are based on established methodologies for closely related corticosteroids, such as hydrocortisone acetate. Researchers should perform pilot studies to determine the optimal dosage and vehicle for their specific experimental model.
Data Presentation
The following tables summarize quantitative data from studies using corticosteroids in mice, illustrating their effects on key immunological and inflammatory parameters.
Table 1: Effects of Corticosteroids on Leukocyte Counts in Mice
| Corticosteroid | Dose (mg/kg) | Route of Administration | Mouse Strain | Time Point | Change in Neutrophil Count | Change in Lymphocyte Count | Citation |
| Dexamethasone | 5 | Intraperitoneal | C57BL/6 | 24 hours | Increased | Decreased | [1] |
| Prednisolone | 10 | Oral | BALB/c | 48 hours | Increased | Decreased | [2] |
| Hydrocortisone | 50 | Subcutaneous | Swiss | 72 hours | Increased | Significantly Decreased | [1] |
Table 2: Effects of Corticosteroids on Pro-inflammatory Cytokine Levels in Mice
| Corticosteroid | Dose (mg/kg) | Route of Administration | Mouse Model | Time Point | % Reduction in TNF-α | % Reduction in IL-6 | Citation |
| Dexamethasone | 1 | Intraperitoneal | LPS-induced inflammation | 4 hours | ~50% | ~60% | [3] |
| Prednisolone | 5 | Oral | Collagen-induced arthritis | 24 hours | Significant Reduction | Significant Reduction | [4] |
| Methylprednisolone | 10 | Intravenous | Sepsis | 6 hours | ~40% | ~55% | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound for Subcutaneous Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Solubilization: Due to the likely poor water solubility of this compound, a stock solution should be prepared in an organic solvent.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of sterile DMSO to dissolve the powder completely. Vortex thoroughly to ensure complete dissolution. Information from suppliers of similar corticosteroids suggests a solubility of around 20 mg/mL in DMSO.[6][7]
-
-
Dilution:
-
Calculate the final volume of the injection solution required based on the desired dose and the number of animals.
-
In a separate sterile tube, add the required volume of sterile saline or PBS.
-
While vortexing the saline/PBS, slowly add the dissolved this compound stock solution to the desired final concentration. This method of rapid dilution of a DMSO stock into an aqueous vehicle helps to create a fine suspension and minimizes precipitation.
-
The final concentration of DMSO in the injection vehicle should be kept to a minimum, ideally below 5-10%, to avoid solvent toxicity.
-
-
Administration:
-
Gently mix the solution before drawing it into a sterile syringe.
-
Administer the solution subcutaneously to the mice in the scruff of the neck or the flank. The injection volume should typically be between 100-200 µL for a 20-25g mouse.[8]
-
Protocol 2: Administration of this compound in an Inflammatory Mouse Model
This protocol provides a general framework for evaluating the anti-inflammatory effects of this compound in a lipopolysaccharide (LPS)-induced inflammation model.
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Experimental mice (e.g., C57BL/6 or BALB/c)
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Grouping: Randomly assign mice to the following groups (n=6-8 per group):
-
Vehicle control (DMSO/saline) + Saline
-
Vehicle control (DMSO/saline) + LPS
-
This compound (low dose) + LPS
-
This compound (medium dose) + LPS
-
This compound (high dose) + LPS
-
-
Drug Administration: Administer the prepared this compound solution or vehicle control subcutaneously one hour before the LPS challenge. Doses can be extrapolated from similar corticosteroids, ranging from 1 to 50 mg/kg.[1][3]
-
Induction of Inflammation: Administer LPS (e.g., 1 mg/kg) via intraperitoneal injection.
-
Sample Collection: At a predetermined time point post-LPS injection (e.g., 2, 4, or 6 hours), collect blood samples via retro-orbital bleeding or cardiac puncture under terminal anesthesia.
-
Cytokine Analysis:
-
Centrifuge the blood samples to separate plasma.
-
Measure the concentrations of TNF-α and IL-6 in the plasma using ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare cytokine levels between the different treatment groups.
Visualizations
Glucocorticoid Receptor Signaling Pathway
References
- 1. wjgnet.com [wjgnet.com]
- 2. journals.librarypublishing.arizona.edu [journals.librarypublishing.arizona.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Macrolide and Corticosteroid in Neutrophilic Asthma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. bioscmed.com [bioscmed.com]
Application Note: LC-MS/MS Analysis of Cortisol 17,21-diacetate
INTRODUCTION: Cortisol 17,21-diacetate is a synthetic corticosteroid ester. Accurate and sensitive quantification of this compound is crucial in various research and drug development settings. This application note presents a detailed protocol for the analysis of this compound in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology provides a robust framework for researchers, scientists, and drug development professionals.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a general starting point for the extraction of this compound from serum or plasma.
-
Sample Thawing: Thaw frozen plasma or serum samples at room temperature.
-
Aliquoting: Vortex the samples and aliquot 100 µL into a microcentrifuge tube.
-
Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled analog of this compound or a structurally similar corticosteroid ester).
-
Precipitation: Add 300 µL of cold acetonitrile to each sample.
-
Vortexing: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes to remove any remaining particulates.
-
Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
The following are recommended starting conditions for the chromatographic separation of this compound. Optimization may be required based on the specific LC system and column used.
| Parameter | Recommended Condition |
| LC System | A high-performance or ultra-high-performance liquid chromatography system |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 1: Recommended LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 50 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 50 |
| 5.0 | 50 |
Mass Spectrometry (MS) Conditions
The following are proposed starting parameters for the MS/MS detection of this compound. These parameters should be optimized for the specific instrument being used.
| Parameter | Recommended Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
| Gas Flow | Optimized for the specific instrument |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 2 |
Table 2: Proposed MRM Transitions for this compound
Note: These are theoretical transitions and require experimental verification and optimization.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | 447.2 | 387.2 | 327.2 | To be optimized |
| Internal Standard | To be determined | To be determined | To be determined | To be optimized |
Rationale for proposed transitions: The precursor ion [M+H]+ for this compound (MW = 446.23) is approximately 447.2. The product ion at m/z 387.2 corresponds to the neutral loss of acetic acid (60 Da). The product ion at m/z 327.2 corresponds to the subsequent loss of a second molecule of acetic acid.
Data Presentation
For a quantitative analysis, a calibration curve should be prepared by spiking known concentrations of a this compound analytical standard into a blank matrix. The results of the analysis of quality control (QC) samples at low, medium, and high concentrations should be tabulated to demonstrate the accuracy and precision of the method.
Table 3: Example Data Table for Method Validation
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LQC | 1 | e.g., 0.98 | e.g., 98.0 | e.g., 5.2 |
| MQC | 50 | e.g., 51.2 | e.g., 102.4 | e.g., 3.8 |
| HQC | 200 | e.g., 195.6 | e.g., 97.8 | e.g., 4.1 |
Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Signaling Pathway (Illustrative)
As this compound is a synthetic glucocorticoid, its mechanism of action is expected to be similar to that of endogenous cortisol, involving the glucocorticoid receptor.
Caption: Putative signaling pathway of this compound via the Glucocorticoid Receptor.
Disclaimer: The provided protocols and parameters are intended as a starting point for method development. Optimization and validation are essential for achieving accurate and reliable results for your specific application and instrumentation.
Application Notes and Protocols for Cortisol 17,21-diacetate in Anti-inflammatory Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortisol 17,21-diacetate is a synthetic ester of cortisol, the primary glucocorticoid hormone in humans. As a member of the corticosteroid class of drugs, it is utilized in research for its potent anti-inflammatory and immunosuppressive properties. Structurally, it is a prodrug that undergoes hydrolysis in biological systems to release the active compound, cortisol. This conversion is crucial for its therapeutic and research applications, as the diacetate formulation enhances its lipophilicity, thereby improving its absorption and delivery to target tissues.
These application notes provide a comprehensive overview of the use of this compound in common anti-inflammatory research models. Detailed protocols for both in vitro and in vivo assays are provided, along with a summary of expected outcomes based on the activity of its active metabolite, cortisol.
Mechanism of Action
The anti-inflammatory effects of this compound are mediated through its active form, cortisol, which binds to the cytosolic glucocorticoid receptor (GR). This ligand-receptor complex then translocates to the nucleus, where it modulates gene expression through two primary mechanisms:
-
Transactivation: The GR complex binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their transcription.
-
Transrepression: The GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This leads to the downregulation of a wide range of pro-inflammatory genes, including those encoding for cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and inflammatory enzymes (e.g., COX-2, iNOS).
Furthermore, cortisol can inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), such as ERK, JNK, and p38, which are key signaling molecules in inflammatory pathways.[1]
Quantitative Data Summary
Due to the nature of this compound as a prodrug that is rapidly hydrolyzed to cortisol, specific quantitative anti-inflammatory data for the diacetate form is limited in publicly available literature. The following table summarizes the anti-inflammatory activity of its active metabolite, hydrocortisone (cortisol), in various in vitro models. This data can serve as a benchmark for studies involving this compound, with the expectation that the diacetate will exhibit similar efficacy following its conversion.
| Compound | Model System | Measured Parameter | IC50 / Effect | Reference |
| Hydrocortisone | TNF-α stimulated human neutrophils | IL-8 Release | 1.8 x 10⁻⁷ M | [1] |
| Hydrocortisone | TNF-α stimulated human neutrophils | MIP-1α Release | 4.8 x 10⁻⁷ M | [1] |
| Hydrocortisone | Serum-stimulated mouse fibroblasts | Prostaglandin Production | 6 x 10⁻⁹ M |
Experimental Protocols
In Vitro Model: Inhibition of Cytokine Release in LPS-Stimulated Macrophages
This protocol describes the methodology to assess the anti-inflammatory effects of this compound by measuring the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: RAW 264.7 (murine macrophage-like cells) or THP-1 (human monocytic cells, differentiated into macrophages).
Materials:
-
This compound
-
LPS (from E. coli)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and antibiotics
-
Phosphate-buffered saline (PBS)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight. For THP-1 cells, seed at 1 x 10⁶ cells/well and differentiate into macrophages using phorbol 12-myristate 13-acetate (PMA) for 48 hours, followed by a 24-hour rest period in fresh medium.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Pre-treatment: Remove the culture medium from the wells and replace it with medium containing various concentrations of this compound or vehicle control. Incubate for 1-2 hours.
-
Inflammatory Challenge: Add LPS to each well to a final concentration of 100 ng/mL to induce an inflammatory response. Include a negative control group without LPS stimulation.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine release for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value (the concentration that causes 50% inhibition).
In Vivo Model: Carrageenan-Induced Paw Edema in Rodents
This model is a classic and reliable method for evaluating the acute anti-inflammatory activity of compounds.
Animal Model: Male Wistar rats or Swiss albino mice.
Materials:
-
This compound
-
Carrageenan (lambda, type IV)
-
Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)
-
Saline (0.9% NaCl)
-
Plethysmometer
Protocol:
-
Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer this compound or the vehicle control to the animals via a suitable route (e.g., oral gavage, intraperitoneal injection) 1 hour before the carrageenan injection.
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its baseline volume. Then, calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
In Vivo Model: Arachidonic Acid-Induced Ear Edema in Mice
This model is particularly useful for evaluating the topical anti-inflammatory activity of compounds.
Animal Model: Male Swiss albino mice.
Materials:
-
This compound
-
Arachidonic acid
-
Acetone (as a vehicle for arachidonic acid)
-
Ethanol or acetone (as a vehicle for the test compound)
-
Micrometer or punch biopsy
Protocol:
-
Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week.
-
Topical Application: Apply a solution of this compound in a suitable vehicle (e.g., ethanol or acetone) to both the inner and outer surfaces of the right ear of each mouse. Apply the vehicle alone to the left ear as a control.
-
Induction of Edema: After 30-60 minutes, apply a solution of arachidonic acid in acetone to both surfaces of the right and left ears.
-
Edema Measurement: After 1-2 hours, sacrifice the mice and measure the ear swelling. This can be done by:
-
Thickness: Measuring the thickness of the ear using a micrometer.
-
Weight: Taking a standard-sized punch biopsy from both ears and weighing them.
-
-
Data Analysis: Calculate the percentage increase in ear thickness or weight for the arachidonic acid-treated ear compared to the control ear. Then, calculate the percentage inhibition of edema in the this compound-treated group compared to the vehicle-treated group.
Conclusion
This compound is a valuable tool for studying anti-inflammatory pathways and for the preclinical evaluation of glucocorticoid-based therapies. Its efficacy is dependent on its conversion to cortisol, which then acts through the glucocorticoid receptor to suppress inflammatory gene expression. The provided protocols for in vitro and in vivo models offer standardized methods to assess the anti-inflammatory potential of this and other related compounds. Researchers should consider the prodrug nature of this compound when designing experiments and interpreting results.
References
Application Notes and Protocols for Cortisol 17,21-diacetate Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortisol 17,21-diacetate is a synthetic glucocorticoid, a derivative of the endogenous stress hormone cortisol. Like other glucocorticoids, its biological effects are primarily mediated through the glucocorticoid receptor (GR). Upon binding to the GR in the cytoplasm, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes. This transcriptional regulation can be either activation (transactivation) or repression (transrepression), leading to a wide range of physiological effects, including anti-inflammatory, immunosuppressive, and metabolic actions.[1][2]
These application notes provide a comprehensive overview of the experimental design for studying this compound, from initial in vitro characterization to in vivo efficacy and pharmacokinetic analysis. The provided protocols are foundational and may require optimization based on specific experimental goals and systems.
Glucocorticoid Receptor Signaling Pathway
Glucocorticoids, such as this compound, exert their effects by binding to the glucocorticoid receptor (GR). In its inactive state, GR resides in the cytoplasm as part of a multiprotein complex. Ligand binding induces a conformational change, leading to the dissociation of chaperone proteins and the translocation of the GR-ligand complex into the nucleus. Inside the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby activating their transcription (transactivation). Alternatively, the GR can interact with other transcription factors, such as NF-κB and AP-1, to repress the expression of pro-inflammatory genes (transrepression).[1]
Glucocorticoid receptor signaling pathway.
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Parameter | Value |
| Glucocorticoid Receptor Binding Assay | Cos-7 | KD (nM) | Data to be determined |
| Luciferase Reporter Assay (GRE-driven) | A549 | EC50 (nM) | Data to be determined |
| NF-κB Reporter Assay (TNFα stimulated) | A549 | IC50 (nM) | Data to be determined |
| Target Gene Expression (GILZ) | Primary Hepatocytes | Fold Induction | Data to be determined |
| Target Gene Expression (IL-6) | A549 | % Inhibition | Data to be determined |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in a Murine Model
| Parameter | Route of Administration | Dose (mg/kg) | Value |
| Cmax (ng/mL) | Intravenous | 1 | Data to be determined |
| Tmax (h) | Intravenous | 1 | Data to be determined |
| AUC0-t (ng·h/mL) | Intravenous | 1 | Data to be determined |
| Half-life (t1/2) (h) | Intravenous | 1 | Data to be determined |
| Bioavailability (%) | Oral | 10 | Data to be determined |
Experimental Protocols
Protocol 1: Glucocorticoid Receptor (GR) Binding Assay
This protocol determines the binding affinity of this compound to the glucocorticoid receptor.
Materials:
-
Recombinant human GR protein
-
[3H]-Dexamethasone (radioligand)
-
This compound
-
Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1 mM EDTA, 10% glycerol, pH 7.4)
-
Scintillation fluid and vials
-
Multi-well plates (e.g., 96-well)
-
Filter mats and cell harvester
Procedure:
-
Prepare a dilution series of this compound in the binding buffer.
-
In a 96-well plate, add a constant concentration of recombinant GR protein and [3H]-Dexamethasone to each well.
-
Add the different concentrations of this compound to the wells. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled dexamethasone).
-
Incubate the plate at 4°C for a specified time (e.g., 18 hours) to reach equilibrium.
-
After incubation, rapidly harvest the contents of each well onto filter mats using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration and determine the Ki or IC50 value.
Protocol 2: GRE-Driven Luciferase Reporter Gene Assay
This assay measures the ability of this compound to activate gene transcription through GREs.[1]
Materials:
-
A549 cells (or other suitable cell line) stably or transiently transfected with a GRE-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).
-
This compound.
-
Dexamethasone (positive control).
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Seed the transfected A549 cells in a 96-well plate at a predetermined density (e.g., 7,000 cells/well) and allow them to adhere overnight.[1]
-
Prepare a serial dilution of this compound and the positive control (dexamethasone) in serum-free medium.
-
Remove the growth medium from the cells and replace it with the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for a specified period (e.g., 6-24 hours) at 37°C in a CO2 incubator.[1]
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration to determine the EC50 value.
Protocol 3: Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This protocol quantifies the effect of this compound on the mRNA expression of GR target genes.
Materials:
-
A549 cells or primary hepatocytes.
-
This compound.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for target genes (e.g., GILZ, DUSP1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR instrument.
Procedure:
-
Culture the cells in appropriate multi-well plates and treat them with various concentrations of this compound for a specific duration (e.g., 6 hours).
-
Isolate total RNA from the cells using a commercial RNA extraction kit.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control, normalized to the housekeeping gene.
Protocol 4: In Vivo Anti-inflammatory Efficacy Study (Murine Model)
This protocol assesses the anti-inflammatory effects of this compound in a mouse model of inflammation.
Materials:
-
C57BL/6J mice.[3]
-
Inflammatory agent (e.g., lipopolysaccharide - LPS).
-
This compound formulation for administration (e.g., in corn oil).
-
Dexamethasone (positive control).
-
ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6).
-
Equipment for blood collection and processing.
Procedure:
-
Acclimate the mice to the experimental conditions.
-
Divide the mice into treatment groups: vehicle control, positive control (dexamethasone), and different dose levels of this compound.
-
Administer the respective treatments to the mice via the desired route (e.g., oral gavage, intraperitoneal injection).
-
After a specified pre-treatment time, induce inflammation by administering the inflammatory agent (e.g., LPS injection).
-
At a predetermined time point after inflammation induction, collect blood samples from the mice.
-
Process the blood to obtain plasma or serum.
-
Measure the levels of inflammatory cytokines in the plasma/serum using ELISA kits.
-
Analyze the data to determine the dose-dependent inhibitory effect of this compound on cytokine production.
Protocol 5: Quantification of this compound in Plasma by UHPLC-MS/MS
This protocol describes the method for quantifying the concentration of this compound in plasma samples, essential for pharmacokinetic studies.[4][5][6]
Materials:
-
UHPLC-MS/MS system.
-
Analytical column (e.g., C18).
-
This compound analytical standard.
-
Internal standard (e.g., a deuterated analog).
-
Plasma samples.
-
Extraction solvent (e.g., methyl tert-butyl ether).
-
Mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
Procedure:
-
Prepare calibration standards and quality control samples by spiking known concentrations of this compound into blank plasma.
-
To a known volume of plasma sample, standard, or QC, add the internal standard.
-
Perform a liquid-liquid or solid-phase extraction to isolate the analyte from the plasma matrix.
-
Evaporate the organic solvent and reconstitute the residue in the initial mobile phase.
-
Inject the reconstituted sample into the UHPLC-MS/MS system.
-
Separate the analyte from other components on the analytical column using a gradient elution.
-
Detect and quantify the analyte and internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. In vitro modeling of the neurobiological effects of glucocorticoids: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro to in vivo evidence for chemical disruption of glucocorticoid receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Cortisol 17,21-diacetate stability and degradation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cortisol 17,21-diacetate. The information provided addresses common stability and degradation issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the ester linkages at the C17 and C21 positions. This hydrolysis results in the formation of Cortisol 17-acetate, Cortisol 21-acetate, and ultimately, free Cortisol. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of enzymes.
Q2: How does pH affect the stability of this compound?
The stability of this compound is pH-dependent. Generally, ester hydrolysis is accelerated at both acidic and basic pH, with maximum stability typically observed in the neutral pH range. For instance, a similar compound, hydrocortisone-21-acetate, has been shown to be most stable at a pH of around 7.0.[1]
Q3: What are the expected degradation products I should monitor in my experiments?
When working with this compound, you should monitor for the appearance of its hydrolysis products:
-
Cortisol 17-acetate
-
Cortisol 21-acetate
-
Cortisol
The presence and concentration of these compounds can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3][4][5]
Q4: Are there any specific storage conditions recommended for this compound solutions?
To minimize degradation, stock solutions of this compound should be prepared in a suitable organic solvent, such as ethanol or DMSO, and stored at -20°C or lower. For aqueous working solutions, it is advisable to prepare them fresh before each experiment. If short-term storage of aqueous solutions is necessary, they should be kept on ice and protected from light. Long-term storage of corticosteroids in dried blood spots has shown that while some are stable at room temperature, others require refrigerated or frozen conditions to maintain stability over time.[6][7]
Q5: Can enzymes in my cell culture medium degrade this compound?
Yes, esterases present in serum-containing cell culture media can enzymatically hydrolyze the acetate esters of this compound, leading to its degradation and the release of free cortisol.[8] The rate of this enzymatic hydrolysis can be significant and should be considered when designing and interpreting cell-based assays.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Degradation in Aqueous Media | Prepare fresh working solutions of this compound immediately before use. Minimize the time the compound spends in aqueous buffers or cell culture media before addition to cells. |
| Enzymatic Degradation | If using serum in your cell culture medium, consider heat-inactivating the serum to reduce esterase activity. Alternatively, use a serum-free medium if compatible with your cell line. |
| Incorrect Storage | Ensure stock solutions are stored at or below -20°C in a suitable organic solvent. Avoid repeated freeze-thaw cycles.[6][7] |
| Adsorption to Plastics | Corticosteroids can adsorb to plastic surfaces. Use low-adhesion microplates and pipette tips, or pre-treat them with a blocking agent like bovine serum albumin (BSA). |
Issue 2: Appearance of unexpected peaks in HPLC/LC-MS analysis.
| Possible Cause | Troubleshooting Step |
| Hydrolysis | The unexpected peaks are likely the hydrolysis products: Cortisol 17-acetate, Cortisol 21-acetate, and Cortisol. Confirm their identity by running standards of these compounds if available. |
| Oxidation | Although less common for the acetate esters, the cortisol backbone can be susceptible to oxidation, leading to other degradation products.[8] Ensure solutions are protected from light and consider degassing solvents. |
| Solvent Impurities | Use high-purity, HPLC-grade solvents for sample preparation and mobile phases to avoid interference from solvent impurities. |
Quantitative Data Summary
The following table summarizes the stability of a related compound, Hydrocortisone-21-acetate, under different pH conditions. This data can be used as a proxy to understand the potential stability profile of this compound.
| pH | Temperature (°C) | Half-life (t½) in hours (approx.) |
| 3.0 | 50 | 10 |
| 5.0 | 50 | 100 |
| 7.0 | 50 | 500 |
| 9.0 | 50 | 5 |
| Data is representative and based on the known behavior of similar corticosteroid esters. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound and its Degradation Products
This protocol outlines a general method for assessing the stability of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
Cortisol reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Purified water (18 MΩ·cm)
-
Phosphoric acid or ammonium acetate for pH adjustment
-
Buffers of various pH values (e.g., pH 3, 5, 7, 9)
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer) is often effective. For example, a starting condition of 30% acetonitrile, increasing to 70% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 245 nm[9]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
3. Standard and Sample Preparation:
-
Prepare a stock solution of this compound in methanol or acetonitrile (e.g., 1 mg/mL).
-
For stability studies, dilute the stock solution in the desired aqueous buffer (e.g., to 100 µg/mL) and incubate at the desired temperature.
-
At specified time points, withdraw aliquots, and if necessary, dilute with the mobile phase to an appropriate concentration for HPLC analysis.
4. Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Monitor the decrease in the peak area of this compound and the increase in the peak areas of its degradation products over time.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for stability testing of this compound.
References
- 1. Effect of temperature and pH on the magnitude of the free fraction of cortisol in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Storage stability of five steroids and in dried blood spots for newborn screening and retrospective diagnosis of congenital adrenal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Strategies in the design of solution-stable, water-soluble prodrugs III: influence of the pro-moiety on the bioconversion of 21-esters of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. THE STABILITY OF HYDROCORTISONE‐21‐ACETATE IN AQUEOUS SOLUTION | Semantic Scholar [semanticscholar.org]
improving solubility of Cortisol 17,21-diacetate for experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Cortisol 17,21-diacetate in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges with the solubility and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Cortisol (Hydrocortisone)?
This compound is a synthetic derivative of Cortisol (also known as hydrocortisone), a naturally occurring glucocorticoid hormone. In this derivative, acetyl groups are attached at the 17 and 21 positions of the cortisol molecule. This modification increases the lipophilicity of the compound, which can affect its solubility and absorption characteristics. It is generally considered a prodrug, as the ester groups are often cleaved by cellular esterases to release the active compound, Cortisol.
Q2: In which solvents can I dissolve this compound?
-
Hydrocortisone Acetate (Cortisol 21-acetate): Soluble in Dimethyl Sulfoxide (DMSO) at approximately 10 mg/mL and in Dimethylformamide (DMF) at approximately 5 mg/mL. It is sparingly soluble in 1,4-dioxane and slightly soluble in methanol, ethanol, and chloroform. It is practically insoluble in water.[1][2]
-
Cortisol (Hydrocortisone): Soluble in DMSO (approx. 20 mg/mL), DMF (approx. 30 mg/mL), and ethanol (approx. 2 mg/mL). It is sparingly soluble in aqueous buffers.
Based on this, DMSO and ethanol are recommended as initial solvents for preparing stock solutions of this compound.
Q3: How do I prepare a stock solution of this compound?
A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. The general workflow involves dissolving the powdered compound in an appropriate organic solvent, such as DMSO or absolute ethanol, to create a concentrated stock solution. This stock can then be diluted to the final working concentration in your experimental medium.
Q4: My this compound is precipitating in my aqueous experimental medium. What can I do?
Precipitation in aqueous solutions is a common issue with lipophilic compounds. Please refer to the "Troubleshooting Guide" below for detailed steps on how to address this issue. Key strategies include ensuring the final concentration of the organic solvent is low and compatible with your experimental system, and preparing the working solution immediately before use.
Q5: Is this compound stable in solution?
Corticosteroid esters can undergo hydrolytic degradation in aqueous solutions.[3] The stability of hydrocortisone-21-acetate, a related compound, has been shown to be pH-dependent.[3] It is recommended to prepare fresh aqueous working solutions daily from a frozen stock of the compound in an anhydrous organic solvent. For long-term storage, stock solutions in anhydrous DMSO or ethanol should be stored at -20°C or -80°C.
Solubility Data
The following table summarizes the solubility of Cortisol (Hydrocortisone) and its 21-acetate derivative in common laboratory solvents. While exact values for the 17,21-diacetate are not available, these values provide a useful reference.
| Compound | Solvent | Approximate Solubility (mg/mL) |
| Cortisol (Hydrocortisone) | Dimethyl Sulfoxide (DMSO) | 20 |
| Dimethylformamide (DMF) | 30 | |
| Ethanol | 2 | |
| Hydrocortisone Acetate | Dimethyl Sulfoxide (DMSO) | 10[1] |
| (Cortisol 21-acetate) | Dimethylformamide (DMF) | 5[1] |
| 1,4-Dioxane | Sparingly Soluble[2] | |
| Methanol, Ethanol, Chloroform | Slightly Soluble[2] | |
| Water | Practically Insoluble[2] |
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound.
dot
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 446.5 g/mol ) in DMSO.
-
Weighing: Accurately weigh out 4.47 mg of this compound powder.
-
Solvent Addition: Add 1 mL of anhydrous, sterile-filtered DMSO to the powder.
-
Dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
dot
Protocol 2: Preparation of a Working Solution for Cell Culture
This protocol describes the preparation of a 1 µM working solution from a 10 mM stock.
-
Thaw Stock: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of sterile PBS or serum-free cell culture medium to make a 100 µM solution. Mix well by gentle vortexing.
-
Final Dilution: Add 10 µL of the 100 µM intermediate solution to 990 µL of complete cell culture medium to achieve a final concentration of 1 µM.
-
Application: Add the final working solution to your cell cultures immediately. Ensure the final concentration of DMSO is non-toxic to your cells (typically ≤ 0.5%).
Signaling Pathway
This compound is expected to act as a prodrug, being hydrolyzed by intracellular esterases to release cortisol. Cortisol then binds to the glucocorticoid receptor (GR), which translocates to the nucleus and modulates gene expression.
dot
References
Technical Support Center: Overcoming Experimental Variability with Cortisol 17,21-diacetate
Welcome to the technical support center for Cortisol 17,21-diacetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reliable experimental outcomes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability when working with this compound.
I. Troubleshooting Guides
This section provides systematic approaches to identify and resolve common issues encountered during experiments with this compound.
Guide 1: Inconsistent Biological Activity or Potency
Problem: Observed biological effects of this compound are weaker than expected or vary significantly between experiments.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incomplete Hydrolysis to Active Cortisol | Verify the presence and activity of esterases in your experimental system. | This compound is a prodrug and requires hydrolysis by cellular esterases to become active cortisol. If your cell line has low esterase activity, consider pre-incubating the compound in a solution containing purified esterases or using cortisol directly. |
| Degradation of the Compound | Assess the stability of your stock solution and working solutions. | This compound can be susceptible to hydrolysis in aqueous solutions.[1] Prepare fresh working solutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. |
| Suboptimal Cell Culture Conditions | Review and standardize your cell culture protocol. | Ensure consistent cell passage number, confluency, and media composition. Variations in these parameters can alter cellular responses to glucocorticoids. |
| Binding to Serum Proteins | Evaluate the effect of serum in your culture medium. | Cortisol and its esters can bind to proteins in fetal bovine serum (FBS), reducing the free concentration available to cells. Consider using serum-free medium or a reduced-serum medium for your experiments. If serum is required, maintain a consistent serum concentration across all experiments. |
Experimental Workflow for Investigating Inconsistent Potency:
Caption: Troubleshooting workflow for inconsistent biological activity.
Guide 2: Poor Solubility and Precipitation
Problem: this compound precipitates out of solution during stock preparation or when added to culture media.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Recommended Action |
| Improper Solvent for Stock Solution | Review the solvent used for initial dissolution. | This compound is practically insoluble in water.[2] Prepare a high-concentration stock solution in an organic solvent such as DMSO or ethanol. |
| Exceeding Solubility Limit in Aqueous Media | Calculate the final concentration of the organic solvent in your culture medium. | The final concentration of DMSO or ethanol in the culture medium should typically be kept below 0.1% to avoid solvent-induced cytotoxicity and precipitation of the compound. |
| Temperature Effects | Observe the temperature of your solutions during preparation. | Ensure that the culture medium is at 37°C when adding the this compound stock solution to aid in dissolution. Do not store working solutions at 4°C for extended periods as this can promote precipitation. |
Protocol for Preparing a 10 mM Stock Solution of this compound (MW: 446.53 g/mol ):
-
Weigh out 4.47 mg of this compound powder.
-
Dissolve the powder in 1 mL of sterile DMSO.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic prodrug of cortisol. Due to its lipophilic nature, it can readily cross cell membranes.[3] Once inside the cell, it is hydrolyzed by intracellular esterases to release the active hormone, cortisol. Cortisol then binds to the glucocorticoid receptor (GR), which translocates to the nucleus and modulates the transcription of target genes. This can lead to a wide range of physiological effects, including anti-inflammatory and immunosuppressive responses.
Glucocorticoid Receptor Signaling Pathway:
Caption: Simplified glucocorticoid receptor signaling pathway.
Q2: How should I store this compound?
A2: this compound powder should be stored at room temperature in a tightly sealed container, protected from light and moisture. Stock solutions prepared in DMSO or ethanol should be aliquoted and stored at -20°C or -80°C to minimize degradation. It is recommended to use aliquots within 6 months of preparation. Avoid repeated freeze-thaw cycles.
Q3: What are the key quality control parameters to consider?
A3: To ensure the reliability of your experiments, it is important to perform quality control on your this compound.
| Parameter | Recommended Method | Acceptance Criteria |
| Purity | High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) | ≥98% |
| Identity | Mass Spectrometry (MS) and/or Nuclear Magnetic Resonance (NMR) Spectroscopy | Conforms to the expected mass and spectral data. |
| Absence of Contaminants | Visual inspection for particulates; sterility testing for stock solutions. | No visible particulates; no microbial growth. |
Q4: How does the potency of this compound compare to cortisol?
A4: this compound itself is inactive. Its potency is dependent on its conversion to cortisol by cellular esterases. Therefore, the observed potency in a given experimental system will depend on the rate and extent of this hydrolysis. In systems with high esterase activity, the potency of this compound will approach that of cortisol. However, in systems with low esterase activity, its apparent potency will be significantly lower. It is always recommended to include a cortisol positive control in your experiments to benchmark the activity.
Q5: What are some common sources of experimental variability?
A5: Beyond the factors mentioned in the troubleshooting guides, other sources of variability can include:
-
Pipetting Errors: Inaccurate pipetting can lead to significant variations in the final concentration of the compound.
-
Edge Effects in Multi-well Plates: Cells in the outer wells of a plate can behave differently than those in the inner wells.
-
Batch-to-Batch Variation of Reagents: Different lots of media, serum, or other reagents can have slightly different compositions.
-
Incubator Conditions: Fluctuations in temperature, CO2, and humidity can affect cell health and responsiveness.
By carefully controlling these variables and following the guidance provided in this technical support center, you can minimize experimental variability and obtain more robust and reproducible results with this compound.
References
Technical Support Center: Optimizing Cortisol 17,21-diacetate Treatment Conditions In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing in vitro experiments with Cortisol 17,21-diacetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to cortisol?
This compound is a synthetic ester derivative of cortisol (hydrocortisone). Corticosteroids are a class of steroid hormones produced in the adrenal cortex.[1] this compound is expected to be hydrolyzed to its active form, cortisol, by cellular esterases to exert its biological effects. Cortisol is a glucocorticoid that plays a key role in a wide range of physiological processes, including stress response, immune function, and inflammation.[2][3]
Q2: What is the primary mechanism of action for this compound in vitro?
Once converted to cortisol, the primary mechanism of action is the binding to and activation of the intracellular glucocorticoid receptor (GR).[2][3] This ligand-receptor complex then translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) on DNA to either activate (transactivation) or repress (transrepression) the transcription of target genes.[3][4] This modulation of gene expression underlies the anti-inflammatory and immunosuppressive effects of glucocorticoids.[3][5]
Q3: What are some key considerations before starting an in vitro experiment with this compound?
Before initiating experiments, it is crucial to consider the following:
-
Cell Line Selection: The choice of cell line is critical as the expression of the glucocorticoid receptor (GR) and the relevant signaling pathways can vary significantly between cell types.[5]
-
Compound Purity and Handling: Ensure the purity of the this compound and follow appropriate handling and storage procedures.
-
Solvent and Final Concentration: this compound is a lipophilic molecule. A suitable solvent, such as DMSO or ethanol, should be used for preparing stock solutions. The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Positive and Negative Controls: Include appropriate positive controls (e.g., dexamethasone, a potent synthetic glucocorticoid) and negative controls (vehicle-treated cells) in your experimental design.
Q4: How can I determine the optimal concentration and incubation time for this compound in my cell line?
The optimal concentration and incubation time are highly dependent on the cell type and the specific biological endpoint being measured. A dose-response and time-course experiment is recommended. Start with a broad range of concentrations, guided by published data for other glucocorticoids, and measure the desired effect at different time points.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound treatment. | Low Glucocorticoid Receptor (GR) Expression: The selected cell line may not express sufficient levels of the GR. | 1. Confirm GR expression in your cell line using techniques like Western blot or qPCR. 2. Consider using a cell line known to be responsive to glucocorticoids (e.g., A549 lung epithelial cells).[6] |
| Compound Degradation or Instability: The compound may have degraded due to improper storage or handling. | 1. Verify the integrity of your this compound stock. 2. Prepare fresh stock solutions for each experiment. | |
| Suboptimal Concentration or Incubation Time: The concentration may be too low or the incubation time too short to elicit a response. | 1. Perform a dose-response experiment with a wider range of concentrations. 2. Conduct a time-course experiment to identify the optimal treatment duration. | |
| High variability between replicate experiments. | Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or serum concentration can affect cellular responses. | 1. Use cells within a consistent and narrow passage number range. 2. Seed cells at a consistent density and treat them at a specific confluency. 3. Use the same batch of serum for all related experiments. |
| Pipetting Errors: Inaccurate pipetting can lead to significant variations in compound concentration. | 1. Calibrate your pipettes regularly. 2. Use appropriate pipetting techniques to ensure accuracy and precision. | |
| Observed cytotoxicity at higher concentrations. | Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Ensure the final solvent concentration in the culture medium is below the cytotoxic threshold for your cell line (typically <0.5%). 2. Include a vehicle control with the highest solvent concentration used. |
| Off-target Effects: At high concentrations, the compound may induce non-specific cellular stress and toxicity. | 1. Determine the cytotoxic concentration using a cell viability assay (e.g., MTT or FDA).[7] 2. Use concentrations below the cytotoxic threshold for your functional assays. |
Data Presentation: Starting Concentrations for In Vitro Glucocorticoid Treatment
The following table provides a summary of typical concentration ranges for commonly used glucocorticoids in in vitro studies. These can serve as a starting point for optimizing experiments with this compound.
| Glucocorticoid | Typical In Vitro Concentration Range | Cell Type/Assay Example | Reference |
| Dexamethasone | 1 nM - 1 µM | Human Lens Epithelial Cells (GR Activation) | [8] |
| Cortisol (Hydrocortisone) | 10 nM - 10 µM | HEp-2 Cells (Proliferation) | [9] |
| Prednisolone | 10 nM - 1 µM | THP-1 Cells (Cytokine Production) | [10] |
Experimental Protocols
Protocol 1: Determination of Glucocorticoid Receptor (GR) Activation using a GRE-Luciferase Reporter Assay
This protocol describes a method to quantify the activation of the glucocorticoid receptor by this compound using a reporter gene assay.
Methodology:
-
Cell Seeding: Seed cells (e.g., A549 or HEK293) in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with a glucocorticoid response element (GRE)-driven luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, a positive control (e.g., 100 nM dexamethasone), and a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
Protocol 2: Assessment of Anti-inflammatory Activity via Cytokine Inhibition
This protocol outlines a method to evaluate the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of pro-inflammatory cytokines in immune cells.
Methodology:
-
Cell Seeding: Seed immune cells (e.g., peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line like THP-1) in a 24-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound, a positive control (e.g., 1 µM dexamethasone), and a vehicle control for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding a pro-inflammatory stimulus such as lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.
-
Incubation: Incubate the cells for 6-24 hours, depending on the cytokine of interest.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the supernatant using an ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of this compound relative to the stimulated vehicle control.
Mandatory Visualizations
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Workflow for GR Activation Reporter Assay.
Caption: Troubleshooting Flowchart for No Effect.
References
- 1. Corticosteroid - Wikipedia [en.wikipedia.org]
- 2. Physiology, Glucocorticoids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Glucocorticoid - Wikipedia [en.wikipedia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Glucocorticoid receptors: finding the middle ground - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescein Diacetate Microplate Assay in Cell Viability Detection [iac.iacademic.info]
- 8. Specific Activation of the Glucocorticoid Receptor and Modulation of Signal Transduction Pathways in Human Lens Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the effect of hydrocortisone in 2D and 3D HEp-2 cell culture [ouci.dntb.gov.ua]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Cortisol 17,21-diacetate Interference in Biochemical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of Cortisol 17,21-diacetate in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with my cortisol immunoassay (e.g., ELISA, RIA, Chemiluminescence)?
Q2: What is the mechanism of this interference in immunoassays?
A2: The interference is primarily due to antibody cross-reactivity. Immunoassays for cortisol utilize antibodies raised against cortisol. Molecules with a similar shape and chemical structure can also bind to these antibodies, sometimes with significant affinity. This compound shares the same foundational steroid nucleus as cortisol, with the only difference being the addition of two acetate groups at positions 17 and 21. This structural conservation makes it a likely candidate for cross-reactivity, where it competes with the cortisol in the sample for binding to the antibody, resulting in a false-positive signal.
Q3: At what concentration might I expect to see interference from this compound?
A3: The concentration at which interference becomes significant will depend on the specific assay and the degree of cross-reactivity of the antibody used. Generally, the higher the concentration of the interfering substance, the more pronounced the effect will be. It is crucial to determine the potential for interference if your samples may contain this compound, even at low concentrations.
Q4: How can I determine if this compound is interfering with my assay?
A4: To confirm interference, you can perform a spike and recovery experiment. Add a known concentration of this compound to a sample with a known cortisol concentration and measure the cortisol level. If the measured concentration is significantly higher than the expected sum of the endogenous cortisol and the known spike, it indicates cross-reactivity. Additionally, comparing results from an immunoassay with a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can definitively identify interference.
Q5: Are there alternative methods to measure cortisol that are not affected by this compound?
A5: Yes, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for specific steroid hormone quantification.[1] This method separates compounds based on their physicochemical properties before detection, allowing for the distinct measurement of cortisol even in the presence of structurally similar molecules like this compound.
Troubleshooting Guides
Issue 1: Unexpectedly High Cortisol Levels in Immunoassay
Possible Cause: Interference from this compound or other structurally similar compounds in your samples.
Troubleshooting Steps:
-
Review Sample Composition: Determine if the samples could potentially contain this compound or other synthetic corticosteroids.
-
Perform a Spike-in Experiment:
-
Obtain a pure standard of this compound.
-
Prepare a sample with a known concentration of cortisol.
-
Spike the sample with varying, known concentrations of this compound.
-
Measure the cortisol concentration in the spiked samples using your immunoassay.
-
Interpretation: A dose-dependent increase in the measured cortisol concentration that exceeds the expected values indicates cross-reactivity.
-
-
Sample Pre-treatment to Remove Interferents:
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent). Since cortisol and its diacetate ester may have different polarities, LLE can be optimized to selectively extract cortisol.
-
Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively adsorb the analyte of interest or the interfering substances. Different sorbents and elution conditions can be tested to separate cortisol from this compound.
-
-
Utilize a More Specific Analytical Method:
-
If available, analyze the samples using LC-MS/MS for accurate and specific cortisol quantification.
-
Issue 2: Inconsistent or Non-Reproducible Cortisol Measurements
Possible Cause: Variable concentrations of this compound in different samples leading to unpredictable levels of interference.
Troubleshooting Steps:
-
Standardize Sample Collection and Handling: Ensure consistency in sample collection, processing, and storage to minimize variability in the concentration of all analytes, including potential interferents.
-
Implement Sample Pre-treatment: Consistently apply a validated LLE or SPE protocol to all samples before analysis to remove potential interferents.
-
Method Validation: Validate your immunoassay for the specific matrix you are using, including an assessment of potential interference from compounds like this compound.
-
Switch to a More Robust Method: For critical applications where high accuracy and specificity are required, transitioning to an LC-MS/MS method is the most reliable solution.
Quantitative Data on Cross-Reactivity of Similar Compounds
While specific data for this compound is limited, the following table summarizes the cross-reactivity of other structurally related corticosteroids in a commercially available cortisol immunoassay. This data can be used to infer the potential for interference from this compound.
| Interfering Compound | % Cross-Reactivity (Example Immunoassay) |
| Prednisolone | 4.4% |
| Reichstein's Substance S | 3.4% |
| Progesterone | 1.7% |
| Cortisone | 0.2% |
| Prednisone | < 0.1% |
| Corticosterone | < 0.1% |
| Deoxycorticosterone | < 0.1% |
| Estradiol | < 0.1% |
Data is illustrative and sourced from a representative cortisol immunoassay kit insert. Actual cross-reactivity will vary between different assays.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Serum/Plasma Samples
Objective: To remove interfering substances, including potential cortisol esters, from serum or plasma prior to cortisol immunoassay.
Materials:
-
Serum or plasma samples
-
Methyl tert-butyl ether (MTBE) or Diethyl ether
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
Assay buffer
Procedure:
-
Pipette 200 µL of serum or plasma into a clean glass tube.
-
Add 1 mL of MTBE or diethyl ether to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 2000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new clean glass tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 37°C or using a centrifugal vacuum concentrator.
-
Reconstitute the dried extract in an appropriate volume of the cortisol immunoassay's assay buffer.
-
Vortex briefly to ensure complete dissolution.
-
The reconstituted sample is now ready for analysis in the immunoassay.
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
Objective: To clean up urine samples and remove potential interferences before cortisol measurement.
Materials:
-
Urine samples
-
C18 SPE cartridges
-
SPE vacuum manifold
-
Methanol
-
Deionized water
-
Elution solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol)
-
Evaporation system
-
Assay buffer
Procedure:
-
Condition the SPE Cartridge: Pass 2 mL of methanol through the C18 cartridge, followed by 2 mL of deionized water. Do not allow the cartridge to dry out.
-
Load the Sample: Load 1 mL of the urine sample onto the conditioned cartridge.
-
Wash the Cartridge: Wash the cartridge with 2 mL of deionized water to remove polar, water-soluble impurities.
-
Dry the Cartridge: Dry the cartridge thoroughly under vacuum for 5-10 minutes.
-
Elute Cortisol: Elute the cortisol and other steroids from the cartridge with 2 mL of the elution solvent.
-
Evaporate the Eluate: Evaporate the elution solvent to dryness.
-
Reconstitute: Reconstitute the dried extract in the assay buffer.
-
The sample is now ready for analysis.
Visualizations
Caption: Troubleshooting workflow for suspected assay interference.
Caption: Mechanism of cross-reactivity in a competitive immunoassay.
References
Technical Support Center: Cortisol 17,21-diacetate Quantification
Welcome to the technical support center for the quantification of Cortisol 17,21-diacetate in plasma. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the unique challenges associated with this analyte.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification challenging?
This compound is a synthetic ester of cortisol, a major glucocorticoid hormone. Its quantification in plasma is challenging primarily due to its susceptibility to enzymatic hydrolysis by plasma esterases, which can convert it back to cortisol.[1][2] This instability requires strict sample handling protocols. Additionally, differentiating the analyte from endogenous cortisol and other structurally similar steroids during analysis requires highly specific methods.
Q2: What is the most suitable analytical method for quantifying this compound in plasma?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and specificity.[3][4] This technique allows for the chromatographic separation of this compound from its metabolites and endogenous steroids, while tandem mass spectrometry provides unambiguous identification and quantification through specific precursor-to-product ion transitions (MRM).
Q3: What type of internal standard (IS) should be used for this assay?
The ideal choice is a stable isotope-labeled (SIL) internal standard of this compound (e.g., this compound-d4). A SIL-IS shares near-identical chemical and physical properties with the analyte, ensuring it accurately tracks the analyte through extraction, chromatography, and ionization, thereby compensating for matrix effects and variability.[5] If a SIL-IS for the diacetate is unavailable, a deuterated cortisol standard (e.g., Cortisol-d4) can be used, but it may not fully compensate for variability during the extraction of the more lipophilic diacetate ester.
Q4: How can I prevent the degradation of this compound in my plasma samples?
Analyte stability is a critical challenge due to esterase activity in plasma.[1] To prevent degradation, the following steps are crucial:
-
Immediate Processing: Process blood samples immediately after collection to separate plasma.
-
Low Temperature: Keep samples on ice during processing and store plasma at -70°C or lower for long-term stability.[6]
-
Esterase Inhibitors: Consider adding an esterase inhibitor, such as sodium fluoride (NaF), to the collection tubes, but validate its compatibility with the overall analytical method.
Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of this compound.
Category 1: Analyte Stability and Recovery
Q: My results are inconsistent, and my QC samples show a decreasing trend over time. What is the likely cause?
A: This is a classic sign of analyte degradation. The ester bonds in this compound are susceptible to hydrolysis by enzymes present in plasma.[1] Ensure that all samples, including calibrators and quality controls (QCs), are processed quickly at low temperatures and stored immediately at -70°C or below. Re-evaluate your sample handling workflow to minimize the time samples spend at room temperature or 4°C.
Q: I am experiencing low recovery of the analyte after sample preparation. How can I improve this?
A: Low recovery is often due to a suboptimal extraction procedure. Steroids are commonly extracted from plasma using either Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[3][7]
-
Review Your Method: If using LLE with a solvent like ethyl acetate, ensure the pH and solvent-to-plasma ratio are optimized.
-
Optimize SPE: For SPE using C18 cartridges, check that the conditioning, loading, washing, and elution steps are appropriate. A common issue is analyte breakthrough during loading or washing. Adding a non-polar wash step, such as with hexane, can help remove lipids without eluting the analyte.[3]
-
Internal Standard Check: A low recovery of your internal standard points to a systematic issue with the extraction method itself.
Category 2: Matrix Effects and Interferences
Q: I suspect significant matrix effects are impacting my results, leading to poor accuracy and precision. How can I mitigate this?
A: Matrix effects, caused by co-eluting endogenous components from plasma like phospholipids, can suppress or enhance the analyte's signal at the mass spectrometer source.[5][8][9]
-
Use a SIL-IS: The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard.[5]
-
Improve Sample Cleanup: Enhance your sample preparation to remove more interfering components. In SPE, an additional wash step can be beneficial. LLE can sometimes provide a cleaner extract than simple protein precipitation.
-
Optimize Chromatography: Adjust your LC gradient to better separate the analyte from the region where most matrix components elute (typically the early part of the run).
Q: How do I ensure I am measuring this compound and not endogenous cortisol?
A: This requires a combination of chromatographic separation and mass spectrometric specificity.
-
Chromatographic Separation: Your LC method must be able to resolve this compound from cortisol, as well as the potential mono-acetate metabolites. Due to its two acetate groups, the diacetate form is significantly more non-polar than cortisol and should have a longer retention time on a C18 column.
-
Specific MRM Transitions: Select Multiple Reaction Monitoring (MRM) transitions that are unique to the intact this compound molecule. Avoid transitions that could arise from the in-source fragmentation or degradation of the analyte back to cortisol. Refer to the data table below for typical MRM transitions.
Experimental Protocols
Protocol: Plasma Sample Preparation using SPE
This protocol provides a general workflow for extracting this compound from plasma. It should be optimized and validated for your specific laboratory conditions.
-
Sample Thawing: Thaw plasma samples, calibrators, and QCs on ice.
-
Aliquoting: In a microcentrifuge tube, add 200 µL of plasma.
-
Internal Standard Spiking: Add 20 µL of the internal standard working solution (e.g., this compound-d4 in methanol) to each tube. Vortex briefly.
-
Protein Precipitation: Add 600 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
SPE Column Conditioning: While samples are centrifuging, condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of purified water. Do not allow the cartridge to dry.
-
Sample Loading: Transfer the supernatant from the centrifuged tube to the conditioned SPE cartridge.
-
Washing:
-
Wash 1: Pass 1 mL of 40% methanol in water to remove polar interferences.
-
Wash 2: Pass 1 mL of hexane to remove neutral lipids.[3]
-
-
Drying: Dry the SPE cartridge under vacuum or nitrogen for 5 minutes.
-
Elution: Elute the analyte with 1 mL of ethyl acetate into a clean collection tube.[3]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Data Presentation
Table 1: Example LC-MS/MS Parameters for Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| This compound | 447.2 | 327.2 | 15 | Quantifier, loss of acetic acid and ketene |
| 447.2 | 121.0 | 25 | Qualifier, relates to steroid backbone | |
| Cortisol | 363.2 | 121.0 | 22 | Used to monitor for degradation |
| Cortisol-d4 (IS) | 367.2 | 121.0 | 22 | Internal standard for cortisol |
| This compound-d4 (IS) | 451.2 | 331.2 | 15 | Ideal internal standard for the analyte |
Note: These values are illustrative. Actual m/z values and collision energies must be optimized on the specific mass spectrometer being used.
Table 2: Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Fast, simple, inexpensive | High matrix effects, low selectivity | Rapid screening, high-throughput |
| Liquid-Liquid Extraction (LLE) | Cleaner extracts than PPT, good recovery | More labor-intensive, uses organic solvents | Assays where matrix is a significant issue |
| Solid-Phase Extraction (SPE) | High selectivity, very clean extracts, automatable[3] | More expensive, requires method development | Assays requiring high sensitivity and accuracy |
Visualizations
Experimental and Analytical Workflow
References
- 1. In vitro hydrolysis of steroid acid ester derivatives of prednisolone in plasma of different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Simultaneous quantitation of 17 endogenous adrenal corticosteroid hormones in human plasma by UHPLC-MS/MS and their application in congenital adrenal hyperplasia screening [frontiersin.org]
- 5. scispace.com [scispace.com]
- 6. Storage stability of five steroids and in dried blood spots for newborn screening and retrospective diagnosis of congenital adrenal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Cortisol 17,21-diacetate in Experimental Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Cortisol 17,21-diacetate in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
This compound is a synthetic derivative of cortisol, a glucocorticoid hormone. Its chemical structure makes it lipophilic, meaning it has poor solubility in water-based solutions like cell culture media. This inherent low aqueous solubility is the primary reason for its tendency to precipitate.
Q2: What are the common causes of this compound precipitation in media?
Precipitation of this compound in cell culture media can be triggered by several factors:
-
Improper initial dissolution: Not using an appropriate organic solvent to create a concentrated stock solution.
-
Incorrect dilution method: Adding the stock solution directly to the aqueous media without proper mixing can cause the compound to crash out of solution.
-
High final concentration: Exceeding the solubility limit of the compound in the final media formulation.
-
Temperature fluctuations: Changes in temperature can affect the solubility of the compound.
-
pH of the media: The pH of the cell culture media can influence the stability of the compound in solution.[1]
-
Interactions with media components: Components in the media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.[2]
Q3: Can I dissolve this compound directly in my cell culture medium?
No, it is not recommended to dissolve this compound directly in aqueous cell culture media due to its low water solubility. A concentrated stock solution should first be prepared in a suitable organic solvent.
Troubleshooting Guide
This guide addresses specific issues you might encounter when using this compound in your experiments.
| Problem | Possible Cause | Solution |
| Precipitation upon adding stock solution to media | The organic solvent concentration is too high in the final solution, causing the compound to become insoluble. | Prepare a higher concentration stock solution to minimize the volume of organic solvent added to the media. Aim for a final organic solvent concentration of less than 0.5% (v/v). |
| Rapid addition of the stock solution to the media. | Add the stock solution dropwise to the media while gently vortexing or swirling to ensure rapid and uniform dispersion. | |
| Cloudiness or precipitate forms in the media over time | The compound is coming out of solution due to instability at the experimental temperature or pH. | Consider using a solubilizing agent like cyclodextrin to form a more stable complex.[3][4] Ensure the pH of your media is stable. |
| The final concentration of this compound is too high. | Perform a dose-response experiment to determine the optimal, non-precipitating concentration for your specific cell line and media. | |
| Inconsistent experimental results | Precipitation is occurring, leading to variable effective concentrations of the compound. | Visually inspect your media for any signs of precipitation before and during the experiment. If precipitation is suspected, prepare fresh solutions following the recommended protocols. |
Experimental Protocols
Protocol 1: Standard Dissolution and Dilution
This protocol is for preparing a stock solution of this compound and diluting it into cell culture media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). Ensure the final concentration is high enough to keep the final DMSO concentration in your media below 0.5%.
-
Vortex the tube until the powder is completely dissolved. Visually inspect for any undissolved particles.
-
-
Dilution into Cell Culture Media:
-
Warm the cell culture medium to the desired experimental temperature (e.g., 37°C).
-
While gently vortexing or swirling the media, add the required volume of the this compound stock solution dropwise.
-
Continue to mix for a few seconds to ensure uniform distribution.
-
Visually inspect the media for any signs of precipitation. If the solution appears cloudy, it may indicate precipitation.
-
Protocol 2: Enhanced Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol utilizes HP-β-CD to improve the solubility and stability of this compound in aqueous media. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate lipophilic molecules like steroids, forming an inclusion complex that is more water-soluble.[5][6][7]
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
Procedure:
-
Prepare the HP-β-CD Solution:
-
Prepare a stock solution of HP-β-CD in sterile water or PBS. A common concentration range is 1-10% (w/v).
-
Gently warm the solution if necessary to fully dissolve the HP-β-CD.
-
-
Form the this compound:HP-β-CD Complex:
-
Add the this compound powder directly to the HP-β-CD solution.
-
Vortex or sonicate the mixture until the this compound is completely dissolved. This may take some time. The formation of the inclusion complex will result in a clear solution.
-
-
Dilution into Cell Culture Media:
-
Add the this compound:HP-β-CD complex solution to your cell culture medium to achieve the desired final concentration of this compound.
-
Mix gently and visually inspect for any precipitation.
-
Data Presentation
Table 1: Solubility of Corticosteroids in Common Solvents
| Solvent | Hydrocortisone[8] | Corticosterone[9] | Predicted Solubility of this compound |
| Water | Sparingly soluble | Sparingly soluble | Very poorly soluble |
| Ethanol | ~2 mg/mL | ~25 mg/mL | Soluble |
| DMSO | ~20 mg/mL | ~25 mg/mL | Highly soluble |
| Dimethyl formamide (DMF) | ~30 mg/mL | Soluble | Highly soluble |
Note: The solubility of this compound is predicted based on the properties of structurally similar corticosteroids. Actual solubility should be determined empirically.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Mechanism of cyclodextrin-mediated solubilization.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. researchgate.net [researchgate.net]
- 3. alzet.com [alzet.com]
- 4. mdpi.com [mdpi.com]
- 5. Cyclodextrin Inclusion Complexes with Hydrocortisone-Type Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclodextrin - Wikipedia [en.wikipedia.org]
- 7. alfachemic.com [alfachemic.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Cortisol 17,21-diacetate Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cortisol 17,21-diacetate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound, presented in a question-and-answer format.
| Issue | Question | Possible Cause(s) | Suggested Solution(s) |
| Low or No Biological Activity | Why am I not observing the expected biological effect of this compound in my cell-based assay? | 1. Incomplete Hydrolysis: this compound is a prodrug and must be hydrolyzed to the active form, cortisol, by intracellular esterases. Insufficient esterase activity in the cell line used can lead to low levels of active cortisol. 2. Compound Degradation: The compound may have degraded due to improper storage or handling. 3. Suboptimal Concentration: The concentration of this compound used may be too low to elicit a response. 4. Cell Health: Poor cell health or high passage number can lead to altered cellular responses. | 1. Confirm Esterase Activity: If possible, measure the esterase activity of your cell line. Alternatively, consider using a cell line known to have high esterase activity. As a positive control, run a parallel experiment with cortisol. 2. Proper Handling: Ensure the compound is stored as recommended and that stock solutions are prepared fresh or stored appropriately for short periods. Avoid repeated freeze-thaw cycles. 3. Dose-Response Experiment: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. 4. Monitor Cell Health: Regularly check cell viability and morphology. Use cells with a low passage number for experiments.[1][2][3] |
| Inconsistent Results | What could be causing high variability between my experimental replicates? | 1. Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates. 2. Pipetting Errors: Inaccurate or inconsistent dispensing of compound solutions. 3. Edge Effects: Evaporation from wells on the outer edges of the plate can concentrate the compound and affect cell growth. 4. Variable Hydrolysis: Inconsistent hydrolysis of the prodrug between wells. | 1. Proper Cell Seeding: Ensure a homogenous cell suspension before and during seeding. After seeding, gently rock the plate to ensure even distribution. 2. Pipetting Technique: Use calibrated pipettes and proper technique. For multi-well plates, consider using a multichannel pipette for simultaneous additions. 3. Minimize Edge Effects: Fill the outer wells with sterile PBS or media without cells. Ensure a humidified environment in the incubator. 4. Consistent Incubation: Maintain consistent incubation times and conditions for all plates. |
| Compound Precipitation | I am observing precipitation of this compound in my culture medium. What should I do? | 1. Poor Solubility: this compound has low aqueous solubility. The final concentration in the medium may be above its solubility limit. 2. Solvent Shock: Adding a concentrated stock solution in an organic solvent directly to the aqueous medium can cause the compound to precipitate. | 1. Check Solubility Limits: The solubility of the related compound, hydrocortisone acetate, is low in aqueous solutions.[4] Prepare a dilution series to determine the highest soluble concentration in your specific culture medium. 2. Serial Dilutions: Prepare intermediate dilutions of your stock solution in culture medium before adding it to the wells. Add the compound solution to the medium with gentle mixing. The final concentration of the organic solvent (e.g., DMSO) in the culture medium should be kept low (typically ≤ 0.5%). |
| Unexpected Cell Toxicity | My cells are showing signs of toxicity after treatment with this compound. Why is this happening? | 1. High Compound Concentration: The concentration of this compound may be too high, leading to off-target effects or overwhelming the cellular machinery. 2. Solvent Toxicity: The concentration of the organic solvent used to dissolve the compound (e.g., DMSO) may be toxic to the cells. 3. Contamination: The compound or stock solution may be contaminated. | 1. Toxicity Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of this compound for your cell line. 2. Solvent Control: Include a vehicle control in your experiments with the same final concentration of the organic solvent used for the compound treatment. 3. Sterile Technique: Ensure all solutions and equipment are sterile. Filter-sterilize stock solutions if necessary. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of this compound in experiments.
Compound Handling and Preparation
Q1: How should I dissolve this compound?
A1: this compound is sparingly soluble in aqueous solutions. It is recommended to first prepare a stock solution in an organic solvent such as DMSO or ethanol. For cell culture experiments, the final concentration of the organic solvent in the medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced toxicity.
Q2: How should I store this compound and its stock solutions?
A2: Solid this compound should be stored at the temperature recommended by the supplier, typically at -20°C. Stock solutions in organic solvents should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. It is advisable to prepare fresh dilutions in culture medium for each experiment.
Experimental Design
Q3: What is a typical effective concentration range for this compound in in-vitro experiments?
A3: The effective concentration of this compound can vary depending on the cell type, assay, and experimental endpoint. It is recommended to perform a dose-response study to determine the optimal concentration for your specific experiment. As a starting point, you can consider a range from nanomolar to micromolar concentrations, bearing in mind that its potency is generally lower than that of cortisol.
Q4: What is the difference in potency between this compound and Cortisol?
A4: this compound is a prodrug of cortisol and is expected to have lower potency. The acetate groups at positions 17 and 21 must be cleaved by intracellular esterases to release the active cortisol molecule. The relative potency will depend on the rate of this hydrolysis in the target cells. In some studies, hydrocortisone acetate has been shown to be less potent than hydrocortisone.[5][6]
Q5: How stable is this compound in cell culture medium?
A5: The stability of this compound in cell culture medium can be influenced by factors such as pH, temperature, and the presence of esterases in the serum supplement. Acetate esters of steroids can undergo hydrolysis in aqueous environments. It is good practice to refresh the culture medium with a freshly prepared compound solution regularly during long-term experiments (e.g., every 24-48 hours) to maintain a consistent concentration of the active compound.
Assay Specifics
Q6: Which cell lines are suitable for studying the effects of this compound?
A6: Cell lines that endogenously express the glucocorticoid receptor (GR) are suitable. Examples include A549 (human lung carcinoma), HeLa (human cervical cancer), and U2-OS (human osteosarcoma) cells.[7][8] It is important that the chosen cell line also possesses sufficient esterase activity to convert the prodrug to its active form.
Q7: What are appropriate positive and negative controls for my experiment?
A7:
-
Positive Control: Cortisol or a potent synthetic glucocorticoid like dexamethasone should be used as a positive control to confirm that the cellular signaling pathway is responsive.
-
Negative Control (Vehicle Control): Cells treated with the same volume and concentration of the solvent (e.g., DMSO) used to dissolve the this compound.
-
Untreated Control: Cells cultured in medium without any treatment.
Experimental Protocols
Protocol 1: Glucocorticoid Receptor (GR) Nuclear Translocation Assay in U2-OS Cells
This protocol describes how to assess the activation of the glucocorticoid receptor by this compound by monitoring its translocation from the cytoplasm to the nucleus in U2-OS cells stably expressing a GFP-tagged GR.[7]
Materials:
-
U2-OS cell line stably expressing GFP-GR
-
DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (if applicable)
-
This compound
-
Cortisol (positive control)
-
DMSO (vehicle)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4',6-diamidino-2-phenylindole) staining solution
-
96-well imaging plates
Procedure:
-
Cell Seeding:
-
Seed the U2-OS-GFP-GR cells into a 96-well imaging plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound and Cortisol in DMSO.
-
Perform serial dilutions of the stock solutions in serum-free DMEM to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Add the prepared compound dilutions (this compound, Cortisol, and vehicle control) to the respective wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours.
-
-
Cell Fixation and Staining:
-
Gently aspirate the treatment medium.
-
Wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA to each well and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, but can improve nuclear staining).
-
Wash the cells twice with PBS.
-
Add DAPI staining solution to each well and incubate for 5 minutes at room temperature in the dark to stain the nuclei.
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images of the cells using a high-content imaging system or a fluorescence microscope. Use appropriate filters for GFP (GR) and DAPI (nuclei).
-
Quantify the nuclear translocation of GFP-GR by measuring the fluorescence intensity of GFP in the nucleus versus the cytoplasm. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates GR activation.
-
Protocol 2: Glucocorticoid Receptor (GR) Luciferase Reporter Assay
This protocol outlines a method to quantify the transcriptional activity of the glucocorticoid receptor in response to this compound using a luciferase reporter system.
Materials:
-
A suitable host cell line with low endogenous GR activity (e.g., U2-OS or HEK293).[8]
-
Expression vector for the human glucocorticoid receptor.
-
Luciferase reporter vector containing a glucocorticoid response element (GRE) promoter.
-
A control reporter vector (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
This compound.
-
Dexamethasone (positive control).
-
DMSO (vehicle).
-
Luciferase assay reagent.
-
96-well white, clear-bottom tissue culture plates.
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density that allows for optimal transfection efficiency and cell growth.
-
-
Transfection:
-
On the following day, co-transfect the cells with the GR expression vector, the GRE-luciferase reporter vector, and the control reporter vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound, dexamethasone, and the vehicle control in serum-free medium.
-
Replace the transfection medium with the prepared compound dilutions.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Use a luminometer to measure the light output.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the compound concentration to generate dose-response curves and determine the EC50 values.
-
Data Presentation
Table 1: Relative Potency of Glucocorticoids
| Glucocorticoid | Equivalent Anti-inflammatory Dose (mg) | Relative Anti-inflammatory Potency |
| Hydrocortisone | 20 | 1 |
| Cortisone Acetate | 25 | 0.8 |
| Prednisolone | 5 | 4 |
| Dexamethasone | 0.75 | ~25-30 |
Data is compiled from various sources and represents approximate relative potencies. Actual potency can vary depending on the specific biological system and assay.[1][9][10]
Visualizations
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. nadf.us [nadf.us]
- 2. academic.oup.com [academic.oup.com]
- 3. Cell Culture Troubleshooting [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Relative Potency of Topical Corticosteroid Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gpnotebook.com [gpnotebook.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Two Panels of Steroid Receptor Luciferase Reporter Cell Lines for Compound Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Effects of Cortisone Acetate vs Hydrocortisone in Patients With Secondary Adrenal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of steroids and different culture media on cell cycle of the androgen-sensitive human cell line NHIK3025 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with Cortisol 17,21-diacetate
Welcome to the technical support center for Cortisol 17,21-diacetate. This resource is designed for researchers, scientists, and drug development professionals to address common issues and ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a synthetic derivative of cortisol, the primary glucocorticoid hormone in humans. It is often used as a more stable, lipophilic prodrug of cortisol. The acetate groups at the 17 and 21 positions increase its ability to cross cell membranes. Once inside the cell, cellular esterases can cleave the acetate groups, releasing the active cortisol. This approach can be used to achieve a more sustained intracellular release of cortisol.
Q2: My experimental results with this compound are inconsistent. What are the most likely causes?
Inconsistent results when using this compound often stem from a few key factors:
-
Hydrolysis: The diacetate ester is susceptible to hydrolysis back to the active form, cortisol. This process can be influenced by pH, temperature, and the presence of esterase enzymes in your experimental system. Inconsistent hydrolysis rates will lead to variable concentrations of active cortisol.
-
Solubility Issues: this compound has low aqueous solubility. If not properly dissolved, the actual concentration in your experiment will be lower than intended and can vary between preparations.
-
Cellular Esterase Activity: The conversion of the diacetate to active cortisol depends on the activity of intracellular esterases. Different cell types exhibit varying levels of esterase activity, which can lead to different effective concentrations of cortisol inside the cells.
Q3: How can I ensure my this compound is fully dissolved?
Due to its low water solubility, it is recommended to first dissolve this compound in an organic solvent such as DMSO or ethanol before preparing your final working solution in aqueous media (e.g., cell culture medium). It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system and does not induce toxicity. Always visually inspect your final solution for any precipitates.
Q4: How can I differentiate between this compound and cortisol in my samples?
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are effective for separating and quantifying this compound and cortisol.[1][2][3][4][5] These methods allow you to assess the stability of your compound under your specific experimental conditions and to quantify the amount of active cortisol being released.
Troubleshooting Guides
Issue 1: High Variability in Biological Response
High variability in the biological response to this compound is often linked to inconsistent concentrations of the active compound, cortisol.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incomplete Dissolution | Visually inspect stock and working solutions for any precipitate. | Prepare a fresh stock solution in an appropriate organic solvent (e.g., DMSO) and ensure complete dissolution before further dilution in aqueous media. Consider brief sonication to aid dissolution. |
| Hydrolysis in Aqueous Solution | The stability of the diacetate ester is pH-dependent. | Prepare fresh working solutions immediately before each experiment. Avoid prolonged storage of aqueous solutions. If storage is necessary, aliquot and store at -80°C and minimize freeze-thaw cycles. |
| Variable Esterase Activity | Different cell lines or even the same cell line under different conditions can have varying esterase activity. | Characterize the esterase activity of your cell line if possible. Consider pre-incubating the compound in cell-free media to assess non-enzymatic hydrolysis. Run parallel experiments with cortisol to establish a baseline for the expected biological response. |
Issue 2: Lower than Expected Biological Activity
If you observe a weaker biological effect than anticipated, it could be due to insufficient conversion to the active form or degradation of the compound.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Recommended Action |
| Low Cellular Esterase Activity | The conversion to cortisol is dependent on cellular esterases. | Confirm that your chosen cell line expresses sufficient esterase activity for the conversion. You can find literature on the relative esterase activities of common cell lines. If esterase activity is low, consider using cortisol directly for your experiments. |
| Degradation of Stock Solution | Improper storage can lead to the degradation of the compound. | Store the solid compound and stock solutions in an organic solvent at -20°C or -80°C, protected from light and moisture. |
| Adsorption to Labware | The lipophilic nature of the compound can lead to its adsorption to plastic surfaces. | Use low-adhesion microplates and pipette tips. Pre-rinsing pipette tips with the solution before dispensing can also help. |
Experimental Protocols
Protocol: In Vitro Glucocorticoid Receptor (GR) Transactivation Assay
This protocol outlines a general procedure for assessing the glucocorticoid activity of this compound using a reporter gene assay in a suitable cell line (e.g., A549, HeLa).
Materials:
-
Cell line expressing the glucocorticoid receptor (e.g., A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Cortisol (as a positive control)
-
GR antagonist (e.g., RU486, as a negative control)
-
Reporter plasmid containing a glucocorticoid response element (GRE) driving a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Transfect the cells with the GRE-luciferase reporter plasmid according to the manufacturer's protocol for your chosen transfection reagent.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of cortisol in ethanol or DMSO.
-
Prepare a 10 mM stock solution of RU486 in DMSO.
-
Perform serial dilutions of the stock solutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO or ethanol concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
-
Cell Treatment: After the transfection period, replace the medium with fresh medium containing the different concentrations of this compound, cortisol, or RU486. Include a vehicle control (medium with the same concentration of DMSO or ethanol).
-
Incubation: Incubate the cells for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to the total protein concentration in each well. Plot the relative luciferase units (RLU) against the compound concentration to generate dose-response curves.
Visualizations
Signaling Pathway of Cortisol
Caption: Simplified signaling pathway of cortisol.
Experimental Workflow for Troubleshooting
Caption: Logical workflow for troubleshooting inconsistent results.
Hydrolysis of this compound
Caption: Hydrolysis pathway of this compound to cortisol.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. Solubility of hydrocortisone in organic and aqueous media: evidence for regular solution behavior in apolar solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. THE STABILITY OF HYDROCORTISONE‐21‐ACETATE IN AQUEOUS SOLUTION | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Cortisol 17,21-diacetate and Other Corticosteroids for Research and Development
This guide provides an objective comparison of Cortisol 17,21-diacetate with other commonly used corticosteroids. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at their relative potencies, mechanisms of action, and the experimental protocols used for their evaluation.
Corticosteroids are a class of steroid hormones that play a crucial role in a wide range of physiological processes, including stress response, immune response, and the regulation of inflammation.[1] Synthetic corticosteroids are widely used for their potent anti-inflammatory and immunosuppressive effects.[2][3] Their primary mechanism of action involves binding to and activating the glucocorticoid receptor (GR), which in turn modulates the transcription of target genes.[4][5][6] This guide focuses on comparing this compound, a derivative of the endogenous glucocorticoid cortisol (hydrocortisone), with other key synthetic corticosteroids.
Mechanism of Action: The Glucocorticoid Receptor Signaling Pathway
Corticosteroids exert their effects primarily through the genomic pathway by binding to the cytosolic Glucocorticoid Receptor (GR).[6][7] Upon ligand binding, the receptor-chaperone complex dissociates, and the activated GR-corticosteroid complex translocates to the nucleus.[4][5] In the nucleus, it dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the transactivation of anti-inflammatory genes.[4][6] Conversely, the activated GR can also interact with and inhibit pro-inflammatory transcription factors, such as NF-κB and AP-1, a process known as transrepression.[4][5]
Caption: Glucocorticoid Receptor (GR) signaling pathway.
Comparative Data of Corticosteroids
The efficacy and side-effect profile of a corticosteroid are determined by its anti-inflammatory (glucocorticoid) potency and its mineralocorticoid activity. This compound is an ester of hydrocortisone. Esters are often used to modify the absorption and duration of action of the parent compound. For the purpose of this comparison, its intrinsic potency is considered equivalent to that of hydrocortisone.
Table 1: Relative Potency and Half-Life of Common Corticosteroids
| Corticosteroid | Equivalent Dose (mg) | Relative Anti-inflammatory Potency | Relative Mineralocorticoid Potency | Biological Half-Life (hours) |
| Hydrocortisone (Cortisol) | 20 | 1 | 1 | 8-12 |
| Cortisone | 25 | 0.8 | 0.8 | 8-12 |
| Prednisone | 5 | 4 | 0.8 | 12-36 |
| Prednisolone | 5 | 4 | 0.8 | 12-36 |
| Methylprednisolone | 4 | 5 | 0.5 | 12-36 |
| Dexamethasone | 0.75 | 25-30 | 0 | 36-54 |
| Betamethasone | 0.6 | 25-40 | 0 | 36-54 |
| Fludrocortisone | 2 | 10 | 125-150 | 18-36 |
Data compiled from multiple sources.[2][8][9]
Note: Cortisone and prednisone are prodrugs that must be converted in the liver to their active forms, cortisol and prednisolone, respectively.[2]
Experimental Protocols for Corticosteroid Evaluation
The data presented above are derived from various in vivo and in vitro experimental models designed to assess the anti-inflammatory and receptor-binding properties of corticosteroids.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[10][11]
Objective: To quantify the anti-inflammatory effect of a test corticosteroid by measuring its ability to reduce edema induced by a phlogistic agent (carrageenan).
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are fasted overnight and divided into groups: a control group (vehicle), a positive control group (e.g., Dexamethasone), and test groups receiving different doses of the corticosteroid being evaluated (e.g., this compound).
-
Drug Administration: The test compounds and controls are administered systemically (e.g., intraperitoneally or orally) one hour before the induction of inflammation.
-
Induction of Edema: A 1% solution of carrageenan in saline (typically 0.1 mL) is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement: The volume of the paw is measured immediately after carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
In Vitro Glucocorticoid Receptor (GR) Binding Assay
This assay determines the affinity of a corticosteroid for the glucocorticoid receptor, which is a key indicator of its potential potency.
Objective: To measure the relative binding affinity (RBA) of a test corticosteroid for the GR compared to a standard radiolabeled ligand.
Methodology:
-
Receptor Source: A cytosolic extract containing the GR is prepared from a suitable cell line (e.g., human A549 lung carcinoma cells) or tissue.
-
Radioligand: A radiolabeled glucocorticoid, typically [³H]-dexamethasone, is used as the tracer.
-
Competitive Binding: Constant concentrations of the receptor preparation and the radioligand are incubated with increasing concentrations of the unlabeled test corticosteroid (the competitor).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium (e.g., 18-24 hours at 4°C).
-
Separation: Bound and free radioligand are separated. A common method is dextran-coated charcoal adsorption, where the charcoal binds the free radioligand, and subsequent centrifugation pellets the charcoal, leaving the receptor-bound radioligand in the supernatant.
-
Quantification: The radioactivity in the supernatant is measured using liquid scintillation counting.
-
Data Analysis: A competition curve is generated by plotting the percentage of specifically bound radioligand against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The relative binding affinity (RBA) is then calculated as: RBA = (IC₅₀ of Dexamethasone / IC₅₀ of Test Compound) x 100
Summary and Conclusion
This compound, as a derivative of hydrocortisone, is expected to exhibit similar anti-inflammatory and mineralocorticoid potency to its parent compound. It is classified as a short-acting, low-potency corticosteroid. This contrasts sharply with fluorinated corticosteroids like dexamethasone and betamethasone, which possess significantly higher anti-inflammatory potency, longer biological half-lives, and negligible mineralocorticoid activity, making them suitable for treating severe inflammatory or autoimmune conditions where water retention is a concern.[2][8] Intermediate-acting compounds like prednisolone offer a balance of moderate potency and duration of action.[12][13]
The choice of corticosteroid in a research or clinical setting depends on the desired potency, duration of action, and acceptable level of mineralocorticoid side effects. While this compound may be suitable for applications requiring mild, short-term glucocorticoid action, other synthetic analogs offer superior potency and duration for more demanding applications. The experimental protocols described provide a standardized framework for the continued evaluation and comparison of novel corticosteroid candidates.
References
- 1. Corticosteroid - Wikipedia [en.wikipedia.org]
- 2. e-jnc.org [e-jnc.org]
- 3. researchgate.net [researchgate.net]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 6. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Table 1: [Glucocorticoid Equivalencies ()]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. nadf.us [nadf.us]
- 10. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 11. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The use of prednisolone versus dual-release hydrocortisone in the treatment of hypoadrenalism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Comparative study of prednisolone versus hydrocortisone acetate for treatment of patients with the classic congenital adrenal hyperplasia due to 21-hydroxylase deficiency] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Experimental Results with Cortisol 17,21-diacetate: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting the appropriate glucocorticoid is paramount for achieving reliable and reproducible experimental outcomes. This guide provides an objective comparison of Cortisol 17,21-diacetate with other commonly used glucocorticoids, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a synthetic derivative of cortisol, the primary glucocorticoid in humans. Its chemical structure features acetate groups at the C17 and C21 positions, which can influence its potency, stability, and pharmacokinetic profile. Understanding its performance relative to other glucocorticoids such as hydrocortisone (cortisol), cortisone acetate, and dexamethasone is crucial for experimental design.
Comparative Performance Data
The following tables summarize key performance indicators for this compound and its alternatives.
Table 1: Glucocorticoid Receptor (GR) Binding Affinity
| Compound | Relative Binding Affinity (RBA) vs. Cortisol | Reference |
| Cortisol (Hydrocortisone) | 1.0 | [1] |
| This compound | 0.036 | [1] |
| Cortisone Acetate | Lower than Cortisol | [2] |
| Dexamethasone | ~7 |
Table 2: Anti-Inflammatory Potency
| Compound | IC50 / EC50 (inhibition of inflammatory markers) | Relative Anti-inflammatory Potency (vs. Cortisol) |
| Cortisol (Hydrocortisone) | Varies by assay | 1 |
| This compound | Data not readily available; expected to be lower than cortisol based on RBA. | < 1 |
| Cortisone Acetate | Acts as a prodrug, converted to cortisol. | ~0.8 |
| Dexamethasone | IC50 = 38 nM (for GR); EC50 = 2.2 x 10⁻⁹ M (GM-CSF release)[3] | 25-30 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of findings.
Glucocorticoid Receptor (GR) Binding Assay
This protocol determines the relative binding affinity of a test compound for the glucocorticoid receptor.
Workflow:
References
- 1. Relative affinity of 17 alpha- and/or 21-esters and 17 alpha, 21-diesters of cortisol for a glucocorticoid receptor from rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Analytical Methods for Cortisol and Related Steroids: A Comparative Guide
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of analytical methodologies for the quantification of cortisol and its related steroids, offering insights into the reproducibility of these methods based on published validation data.
Comparative Analysis of UHPLC-MS/MS Method Validation
The reproducibility of an analytical method is established through rigorous validation, assessing parameters such as linearity, precision, accuracy, and recovery. The following tables summarize the performance of several validated UHPLC-MS/MS methods for the quantification of cortisol and other steroids in human plasma and other biological matrices.
| Analyte | Linearity Range (ng/mL) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Accuracy (%) | Extraction Recovery (%) | Reference |
| Cortisol | 2–400 | < 13.6 | < 13.6 | -9.2 to 12 (bias) | 85–98 | [1][2] |
| Cortisone | 1–200 | < 13.6 | < 13.6 | -9.2 to 12 (bias) | 84–98 | [1][2] |
| 21-Deoxycortisol | 0.25–50 | < 13.6 | < 13.6 | -9.2 to 12 (bias) | 84–97 | [1][2] |
| 17-Hydroxyprogesterone (17-OHP) | 0.5–100 | < 13.6 | < 13.6 | -9.2 to 12 (bias) | 85–88 | [1][2] |
| Cortisol | 2.8–828.0 nmol/L | 2.52–12.26 | 3.53–17.12 | 80.81–99.94 | 88.0–125.4 | [3] |
| Multiple Steroids (including Cortisol) | 0.05–15.0 (LLoQ) | < 10 | Not Specified | Not Specified | 91.7–109.8 | [4] |
| Cortisol | 1.00 (LLoQ) | Within ±15 | Within ±15 | Within ±15 | Not Specified | [5] |
| Cortisone | 0.500 (LLoQ) | Within ±15 | Within ±15 | Within ±15 | Not Specified | [5] |
CV: Coefficient of Variation; LLoQ: Lower Limit of Quantification
The data presented in the table demonstrates a high degree of consistency and reproducibility across different validated UHPLC-MS/MS methods. The linearity, precision, and accuracy are generally within acceptable limits for bioanalytical method validation, suggesting that these methods can produce reliable and reproducible results when protocols are followed.
Experimental Protocols: A Representative UHPLC-MS/MS Method
The following is a generalized experimental protocol for the simultaneous measurement of cortisol and other steroids in human plasma, based on methodologies described in the cited literature.[1][2][4]
1. Sample Preparation: Liquid-Liquid Extraction
-
To a plasma sample, add an internal standard (e.g., d4-cortisol).
-
Extract the steroids using a mixture of dichloromethane and tert-butylmethyl ether (1:2, v/v).
-
Vortex and centrifuge the mixture.
-
Collect the organic layer and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for UHPLC-MS/MS analysis.
2. UHPLC-MS/MS Analysis
-
Chromatographic Separation:
- Column: Atlantis dC18 (3 μm) or equivalent C18 column.
- Mobile Phase: Isocratic flow of 20.0 mM ammonium acetate and acetonitrile (50:50, v/v).
- Flow Rate: 0.3 mL/minute.
-
Mass Spectrometry Detection:
- Ionization Mode: Positive ion electrospray ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- Ion Source Temperature: 150°C.
- Desolvation Temperature: 500°C.
- Collision Gas: Argon.
The following diagram illustrates the general workflow for the analysis of cortisol and related steroids.
Signaling Pathway Context: Cortisol Metabolism
The biological activity of cortisol is tightly regulated by its metabolism. A key pathway involves the interconversion of active cortisol to inactive cortisone, catalyzed by the enzyme 11-beta hydroxysteroid dehydrogenase (11β-HSD). The expression and activity of two isozymes, HSD11B1 (cortisol regenerating) and HSD11B2 (cortisol inactivating), are crucial in modulating local cortisol concentrations.[6][7] Understanding this pathway is essential for interpreting the biological significance of measured cortisol levels.
References
- 1. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous quantitation of 17 endogenous adrenal corticosteroid hormones in human plasma by UHPLC-MS/MS and their application in congenital adrenal hyperplasia screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The intrafollicular concentrations of biologically active cortisol in women rise abruptly shortly before ovulation and follicular rupture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.regionh.dk [research.regionh.dk]
A Comparative Guide to Cortisol 17,21-diacetate and Dexamethasone in Gene Expression Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Cortisol 17,21-diacetate and dexamethasone, two glucocorticoids frequently employed in gene expression studies. While both compounds exert their effects through the glucocorticoid receptor (GR), their distinct structural properties lead to differences in potency and the magnitude of their impact on target gene expression. This document synthesizes available experimental data to offer a clear comparison, outlines detailed experimental protocols, and visualizes key biological pathways and workflows.
Executive Summary
Dexamethasone, a synthetic glucocorticoid, is a potent activator of the glucocorticoid receptor, exhibiting high binding affinity and stability. In contrast, this compound, an esterified derivative of the endogenous glucocorticoid cortisol, generally displays a lower binding affinity for the GR. This fundamental difference in receptor interaction translates to a higher potency for dexamethasone in modulating the expression of glucocorticoid-responsive genes.
Glucocorticoid Receptor Signaling Pathway
Both this compound and dexamethasone mediate their effects by binding to the cytosolic glucocorticoid receptor. This binding event triggers a conformational change in the receptor, leading to its dissociation from a chaperone protein complex, dimerization, and subsequent translocation into the nucleus. Once in the nucleus, the activated GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby activating or repressing their transcription.
Figure 1: Simplified diagram of the glucocorticoid receptor signaling pathway.
Comparative Performance: Receptor Binding and Gene Expression
The primary determinant of a glucocorticoid's potency is its binding affinity for the glucocorticoid receptor. Experimental evidence indicates that esterification of the 21-hydroxyl group of cortisol, as is the case in this compound, results in a reduced affinity for the GR compared to cortisol itself.[1] In contrast, dexamethasone is a synthetic glucocorticoid designed for high affinity and stability.
This difference in receptor binding affinity is reflected in their ability to regulate gene expression. Dexamethasone is generally more potent and elicits a greater maximal response in the expression of GR target genes.
Table 1: Comparison of Glucocorticoid Receptor Binding Affinity
| Compound | Relative Binding Affinity (Compared to Cortisol) | Reference |
| Cortisol | 1.00 | [1] |
| Cortisol 21-acetate | 0.046 | [1] |
| This compound | Lower than Cortisol 17-acetate | [1] |
| Dexamethasone | High (Potent Agonist) | [2] |
Note: A direct relative binding affinity value for this compound was not found, but literature suggests it is lower than cortisol 17-acetate due to the 21-acetate modification.
Table 2: Differential Regulation of Key Glucocorticoid-Responsive Genes
| Gene | Function | Typical Response to Dexamethasone | Expected Response to this compound |
| FKBP5 | Co-chaperone, negative feedback regulator of GR | Strong induction | Induction, likely to a lesser extent than dexamethasone at equivalent concentrations |
| DUSP1 (MKP-1) | Phosphatase, anti-inflammatory | Strong induction | Induction, likely to a lesser extent than dexamethasone at equivalent concentrations |
| GILZ (TSC22D3) | Anti-inflammatory and immunomodulatory protein | Strong induction | Induction, likely to a lesser extent than dexamethasone at equivalent concentrations |
| IL-6 | Pro-inflammatory cytokine | Strong repression | Repression, likely to a lesser extent than dexamethasone at equivalent concentrations |
| NF-κB regulated genes | Pro-inflammatory mediators | Repression (transrepression) | Repression, likely to a lesser extent than dexamethasone at equivalent concentrations |
Experimental Protocols
To facilitate reproducible research, this section outlines a standardized workflow for comparing the effects of this compound and dexamethasone on gene expression in a cell culture model.
Figure 2: Standard experimental workflow for comparative gene expression analysis.
Cell Culture and Treatment
-
Cell Line: A549 (human lung adenocarcinoma) cells are a commonly used and well-characterized model for studying glucocorticoid-mediated gene expression.
-
Culture Conditions: Maintain A549 cells in F-12K Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.
-
Treatment:
-
Prepare stock solutions of this compound and dexamethasone in a suitable solvent (e.g., DMSO or ethanol).
-
On the day of the experiment, replace the culture medium with fresh, serum-free medium containing the desired concentrations of the glucocorticoids or vehicle control.
-
Incubate the cells for a predetermined time course (e.g., 4, 8, 12, or 24 hours) to capture both early and late gene expression responses.
-
RNA Extraction
-
Lysis: After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells directly in the culture wells using a suitable lysis buffer (e.g., TRIzol reagent or a buffer from a commercial RNA extraction kit).
-
Extraction: Isolate total RNA from the cell lysates according to the manufacturer's protocol of the chosen RNA extraction kit. This typically involves phase separation with chloroform followed by precipitation with isopropanol.
-
Purification: Wash the RNA pellet with 75% ethanol and resuspend it in RNase-free water.
-
Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA. RNA integrity can be further assessed using gel electrophoresis or a bioanalyzer.
cDNA Synthesis
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit. This reaction typically includes reverse transcriptase, dNTPs, a mix of oligo(dT) and random hexamer primers, and an RNase inhibitor.
-
Incubation: Perform the reverse transcription reaction according to the manufacturer's instructions, which usually involves incubation at a specific temperature for a set duration.
Quantitative Real-Time PCR (qRT-PCR)
-
Reaction Mix: Prepare the qRT-PCR reaction mix containing cDNA template, forward and reverse primers for the target genes (e.g., FKBP5, DUSP1, GILZ) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR Green or a TaqMan probe).
-
Thermal Cycling: Perform the qRT-PCR in a real-time PCR instrument using a standard thermal cycling protocol, which includes an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.
-
Data Collection: The instrument will monitor the fluorescence intensity at each cycle, which is proportional to the amount of amplified DNA.
Data Analysis
-
Relative Quantification: Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalization: Normalize the Ct values of the target genes to the Ct values of the reference gene (ΔCt = Ct_target - Ct_reference).
-
Calculation of Fold Change: Calculate the relative fold change in gene expression for the treated samples compared to the vehicle control using the 2^-ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control).
Conclusion
In gene expression studies, the choice between this compound and dexamethasone should be guided by the specific research question. Dexamethasone serves as a potent, synthetic tool for maximizing the glucocorticoid response and studying the full spectrum of GR-mediated gene regulation. This compound, being a derivative of the endogenous hormone, may be more relevant for studies aiming to mimic the physiological effects of cortisol, although its lower potency must be taken into account. For direct comparisons, it is crucial to establish dose-response curves for both compounds to identify concentrations that elicit comparable effects on the expression of key target genes. This guide provides the foundational information and experimental framework to conduct such comparative studies effectively.
References
A Comparative Analysis of Cortisol 17,21-diacetate and Prednisolone Efficacy
For researchers and professionals in drug development, understanding the nuanced differences between corticosteroid efficacy is paramount for therapeutic innovation. This guide provides a detailed comparison of Cortisol 17,21-diacetate and prednisolone, focusing on their anti-inflammatory and immunosuppressive properties, supported by available experimental data and methodologies.
Introduction
Glucocorticoids are a cornerstone in the management of inflammatory and autoimmune diseases. Their efficacy is primarily mediated through the glucocorticoid receptor (GR), leading to the transactivation and transrepression of target genes. While both this compound and prednisolone are members of this class, their molecular structures and resulting pharmacodynamics give rise to differences in potency and clinical utility. Prednisolone, a synthetic analog of cortisol, is recognized for its enhanced anti-inflammatory activity. This compound is a diester of the endogenous glucocorticoid, cortisol. The esterification is intended to modify its physicochemical properties, such as lipophilicity and duration of action.
Quantitative Comparison of Glucocorticoid Receptor Binding Affinity
The therapeutic efficacy of glucocorticoids is closely linked to their binding affinity for the glucocorticoid receptor. A higher affinity generally correlates with greater potency. The following table summarizes the available data on the relative binding affinities of cortisol derivatives and prednisolone. Direct comparative data for this compound and prednisolone from a single study is not available; however, inferences can be drawn from the binding affinities of related compounds.
| Compound | Relative Binding Affinity (Cortisol = 1) | Dissociation Constant (Ki) | Reference |
| Cortisol | 1.0 | - | [1] |
| Cortisol 17-acetate, 21-acetate | 0.036 | - | [1] |
| Prednisolone | ~4-5 times that of Cortisol | 1.5 nM | [2] |
Note: The relative binding affinity for Cortisol 17-acetate, 21-acetate is presented as a close surrogate for this compound based on available literature. The relative potency of prednisolone is a well-established pharmacological principle.
Glucocorticoid Signaling Pathway
The anti-inflammatory and immunosuppressive effects of both this compound and prednisolone are initiated by their binding to the cytosolic glucocorticoid receptor. This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus and subsequent modulation of gene expression.
Caption: Glucocorticoid receptor signaling pathway.
Experimental Protocols for Efficacy Assessment
To evaluate and compare the efficacy of glucocorticoids like this compound and prednisolone, several well-established in vivo and in vitro experimental models are employed.
In Vivo Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema
This widely used model assesses the acute anti-inflammatory activity of a compound.
Methodology:
-
Animal Model: Male Wistar rats or Swiss albino mice are commonly used.
-
Induction of Inflammation: A subcutaneous injection of a 1% carrageenan solution is administered into the subplantar region of the right hind paw.[3][4][5][6]
-
Treatment: The test compounds (this compound or prednisolone) and a vehicle control are administered, typically intraperitoneally or orally, at various doses 30-60 minutes before carrageenan injection.[6]
-
Measurement of Edema: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection.[3]
-
Data Analysis: The percentage inhibition of edema is calculated for each treatment group relative to the vehicle control group.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
In Vivo Immunosuppressive Efficacy: Adjuvant-Induced Arthritis
This model is used to evaluate the therapeutic potential of compounds in a chronic inflammatory condition that mimics rheumatoid arthritis.
Methodology:
-
Animal Model: Lewis or Sprague-Dawley rats are commonly used.
-
Induction of Arthritis: A single intradermal injection of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis is administered at the base of the tail or into a hind paw.[7][8][9]
-
Treatment: Dosing with the test compounds (this compound or prednisolone) typically begins on the day of or a few days after adjuvant injection and continues for a specified period (e.g., 14-21 days).
-
Assessment of Arthritis:
-
Clinical Scoring: The severity of arthritis in each paw is visually scored on a scale of 0-4.[7]
-
Paw Volume/Thickness: Changes in paw volume or thickness are measured with a plethysmometer or calipers.
-
Histopathology: At the end of the study, joints are collected for histological examination to assess inflammation, pannus formation, and bone/cartilage destruction.
-
Biomarker Analysis: Serum or tissue levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) can be quantified.
-
-
Data Analysis: The arthritic score, paw volume, and histological scores are compared between treated and control groups.
Caption: Workflow for Adjuvant-Induced Arthritis Model.
Conclusion
Based on the available data, prednisolone exhibits a significantly higher binding affinity for the glucocorticoid receptor compared to cortisol and its esters, including this compound. This suggests that prednisolone possesses a greater intrinsic anti-inflammatory and immunosuppressive potency. While direct comparative efficacy studies are lacking, the established pharmacological profile of prednisolone as a more potent glucocorticoid than cortisol provides a strong basis for inferring its superior efficacy to this compound in most applications.
The choice between these agents in a research or clinical setting would depend on the desired potency, duration of action, and pharmacokinetic profile. Further head-to-head experimental studies using standardized protocols, such as the carrageenan-induced paw edema and adjuvant-induced arthritis models, are warranted to definitively quantify the comparative efficacy of this compound and prednisolone. Such studies would provide invaluable data for drug development professionals in the selection and optimization of corticosteroid therapies.
References
- 1. Relative affinity of 17 alpha- and/or 21-esters and 17 alpha, 21-diesters of cortisol for a glucocorticoid receptor from rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. inotiv.com [inotiv.com]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals [mdpi.com]
- 6. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adjuvant-Induced Arthritis Model [chondrex.com]
- 8. chondrex.com [chondrex.com]
- 9. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Analytical Validation of Cortisol 17,21-Diacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies relevant to the quantification of Cortisol 17,21-diacetate. Due to a lack of publicly available, fully validated analytical methods specifically for this compound, this document leverages data from validated methods for the closely related compound, Hydrocortisone Acetate (Cortisol 21-acetate). The presented methodologies and data serve as a robust starting point for the development and validation of assays for this compound.
Disclaimer: The following methods and data are for Hydrocortisone Acetate and would require full validation for this compound according to ICH guidelines to ensure specificity, accuracy, precision, and other validation parameters.
Comparison of Analytical Methods
A variety of analytical techniques can be employed for the analysis of corticosteroids. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and cost-effective method, while Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity.[1]
Data Presentation: Performance Characteristics
The following tables summarize typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of Hydrocortisone Acetate. These values provide a benchmark for the expected performance of a validated method for this compound.
Table 1: HPLC-UV Method Performance for Hydrocortisone Acetate
| Validation Parameter | Typical Performance | Reference |
| Linearity Range | 7.5 - 60 µg/mL | [2] |
| Correlation Coefficient (r²) | > 0.999 | [3] |
| Accuracy (% Recovery) | 95.1% - 101.4% | [4] |
| Precision (% RSD) | < 2% | [2][3] |
| Limit of Detection (LOD) | 0.066 µ g/spot (TLC) | [4] |
| Limit of Quantitation (LOQ) | 0.198 µ g/spot (TLC) | [4] |
Table 2: LC-MS/MS Method Performance for Cortisol and Cortisone (as a proxy for high sensitivity corticosteroid analysis)
| Validation Parameter | Typical Performance | Reference |
| Linearity Range | 0.05 - 500 ng/mL | [5] |
| Correlation Coefficient (r) | > 0.99 | [5] |
| Accuracy (% Trueness) | Within 15% | [5] |
| Precision (% Imprecision) | < 10% | [5] |
| Limit of Quantitation (LOQ) | 0.05 - 0.25 ng/mL | [5] |
Experimental Protocols
Representative HPLC-UV Method for Hydrocortisone Acetate
This protocol is based on a validated stability-indicating RP-HPLC method and can be adapted for this compound.[6][7]
1. Instrumentation and Chromatographic Conditions:
-
System: Reversed-Phase High-Performance Liquid Chromatograph with UV-Vis detector.
-
Column: Zorbax SB-Phenyl, or equivalent C18 column.[6]
-
Mobile Phase: A gradient elution using a mixture of methanol, acetonitrile, and water.[6][7] A common isocratic mobile phase is a mixture of methanol and water (e.g., 65:35 v/v) with pH adjustment.[8]
-
Injection Volume: 10 µL.[6]
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent such as methanol or acetonitrile to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired calibration range.
-
Sample Preparation: The extraction procedure will depend on the matrix (e.g., cream, plasma). For a cream formulation, a sample can be accurately weighed and extracted with the mobile phase, followed by sonication and filtration.
3. Validation Parameters to be Assessed:
-
Specificity: Assessed by analyzing a placebo and stressed samples to ensure no interference from excipients or degradation products at the retention time of the analyte.[6]
-
Linearity: Determined by plotting the peak area response against the concentration of the working standard solutions.
-
Accuracy: Evaluated by the recovery of known amounts of the standard spiked into a placebo formulation.
-
Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day) of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio.
-
Robustness: Evaluated by making small, deliberate changes to the method parameters (e.g., flow rate, mobile phase composition, pH, temperature).
Forced Degradation Studies
Forced degradation studies are crucial for developing stability-indicating methods.[9] While specific data for this compound is not available, studies on hydrocortisone and its esters reveal common degradation pathways.[10][11]
Stress Conditions to be Applied:
-
Acid Hydrolysis: 0.1 M HCl.
-
Base Hydrolysis: 0.1 M NaOH.
-
Oxidation: 3-30% H₂O₂.
-
Thermal Degradation: Heating the sample (e.g., at 60-80°C).
-
Photodegradation: Exposing the sample to UV and fluorescent light.
The degradation products should be well-resolved from the parent peak.
Mandatory Visualizations
As a prodrug, this compound is expected to be hydrolyzed to cortisol, which then binds to the glucocorticoid receptor (GR).[12] This complex translocates to the nucleus and modulates gene transcription, leading to its therapeutic effects.[12][13] The hypothalamic-pituitary-adrenal (HPA) axis regulates the endogenous production of cortisol.[14][15]
References
- 1. Comparison of the analysis of corticosteroids using different techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijsdr.org [ijsdr.org]
- 3. crsubscription.com [crsubscription.com]
- 4. Validation of a Thin-Layer Chromatography for the Determination of Hydrocortisone Acetate and Lidocaine in a Pharmaceutical Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a LC-MS/MS method for establishing reference intervals and assessing diagnostic performance of urinary free cortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Development and Validation of a Stability Indicating RP-HPLC Method for Hydrocortisone Acetate Active Ingredient, Propyl Parahydroxybenzoate and Methyl Parahydroxybenzoate Preservatives, Butylhydroxyanisole Antioxidant, and Their Degradation Products in a Rectal Gel Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. ajpsonline.com [ajpsonline.com]
- 10. Mechanism driven structural elucidation of forced degradation products from hydrocortisone in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scirp.org [scirp.org]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. researchgate.net [researchgate.net]
- 14. gosset.ai [gosset.ai]
- 15. KEGG PATHWAY: Cortisol synthesis and secretion - Reference pathway [kegg.jp]
A Head-to-Head Comparison: Cortisol 17,21-diacetate vs. Cortisol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Cortisol 17,21-diacetate and its parent compound, cortisol. The information presented herein is intended to assist researchers in making informed decisions regarding the selection and application of these glucocorticoids in experimental settings.
Executive Summary
Cortisol, the body's primary glucocorticoid, plays a pivotal role in regulating a wide array of physiological processes, including metabolism, immune response, and stress homeostasis. Its potent anti-inflammatory and immunosuppressive properties have made it a cornerstone of therapy for a multitude of inflammatory and autoimmune disorders.[1][2] this compound is a synthetic derivative of cortisol, esterified at both the 17 and 21 hydroxyl positions. This structural modification categorizes it as a prodrug, designed to be metabolized in vivo to release the active cortisol molecule. While direct comparative data for the diacetate is limited, this guide synthesizes available information on related mono-esters and the principles of corticosteroid prodrugs to provide a thorough comparative analysis. The primary difference lies in their pharmacokinetic profiles and initial receptor binding affinities, with the diacetate likely exhibiting delayed but potentially prolonged activity following enzymatic conversion.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of these compounds is essential for their proper handling, formulation, and interpretation of experimental results.
| Property | Cortisol | This compound |
| Molecular Formula | C21H30O5[1] | C25H32O7 |
| Molecular Weight | 362.46 g/mol [1] | 444.52 g/mol |
| Structure | Pregn-4-ene-3,20-dione, 11β,17α,21-trihydroxy- | Pregn-4-ene-3,20-dione, 11β-hydroxy-17α,21-diacetyloxy- |
| Solubility | Sparingly soluble in water | Likely more lipophilic and less water-soluble than cortisol |
| Prodrug Nature | Active drug | Prodrug |
Glucocorticoid Receptor Binding Affinity
| Compound | Relative Binding Affinity (Cortisol = 1.00) |
| Cortisol | 1.00 |
| Cortisol 17-acetate | 1.14 |
| Cortisol 21-acetate | 0.046 |
Data sourced from Lee et al. (1985). The study utilized a competitive binding assay with [3H]dexamethasone and rat thymus cytosol.
Esterification at the 17α-hydroxyl group (as in cortisol 17-acetate) slightly increases the binding affinity to the glucocorticoid receptor compared to cortisol. Conversely, esterification at the 21-hydroxyl group (as in cortisol 21-acetate) dramatically reduces the binding affinity. Based on these findings, it can be inferred that this compound, having both positions esterified, would likely exhibit a significantly lower initial binding affinity to the GR than cortisol itself. Its biological activity is therefore predominantly reliant on its conversion to cortisol.
Pharmacological Profile: A Prodrug Perspective
The esterification of cortisol to form this compound is a classic example of a prodrug strategy. This approach is often employed to modify the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion (ADME).
Cortisol:
-
Absorption: Readily absorbed following oral administration.[3]
-
Metabolism: Extensively metabolized, primarily in the liver, to inactive metabolites.[3]
-
Half-life: The plasma half-life of cortisol is approximately 60-90 minutes.[4]
This compound (Inferred):
-
Absorption and Distribution: Increased lipophilicity due to the acetate groups may enhance absorption through lipid membranes and potentially lead to deposition in adipose tissue, creating a reservoir for sustained release.
-
Metabolism: It is anticipated to undergo hydrolysis by esterase enzymes present in the blood and various tissues to release active cortisol. The rate of this hydrolysis will be a critical determinant of the onset and duration of its action.
-
Pharmacokinetics: The prodrug nature of this compound would likely result in a delayed onset of action but a prolonged duration of effect compared to an equivalent dose of cortisol, as the active drug is gradually released over time.
Anti-Inflammatory Effects
The anti-inflammatory actions of glucocorticoids are multifaceted, involving the modulation of gene expression to suppress the production of pro-inflammatory mediators and promote the synthesis of anti-inflammatory proteins.[5][6]
Cortisol:
-
Exhibits potent, direct anti-inflammatory effects upon binding to the GR.
-
In vitro studies have demonstrated its ability to inhibit the production of inflammatory cytokines such as IL-6 and TNF-α in various cell types.[7]
This compound (Inferred):
-
Its in vitro anti-inflammatory activity in cell-based assays would likely be significantly lower than cortisol if the assay duration is short and the cell type has low esterase activity.
-
In vivo, its anti-inflammatory efficacy will be dependent on the rate and extent of its conversion to cortisol at the site of inflammation. The local concentration of esterases could play a crucial role in its therapeutic effect.
Experimental Protocols
Glucocorticoid Receptor Binding Assay (Competitive Binding)
This assay is fundamental for determining the relative affinity of a test compound for the glucocorticoid receptor.
Objective: To determine the concentration of a test compound (e.g., this compound) that inhibits 50% of the binding of a radiolabeled glucocorticoid (e.g., [3H]dexamethasone) to the glucocorticoid receptor.
Methodology:
-
Preparation of Cytosol: Prepare a cytosol fraction containing glucocorticoid receptors from a suitable tissue source, such as rat thymus or liver.
-
Incubation: In a series of tubes, incubate the cytosol preparation with a fixed concentration of a radiolabeled glucocorticoid (e.g., [3H]dexamethasone) and varying concentrations of the unlabeled test compound (e.g., cortisol, this compound).
-
Separation of Bound and Unbound Ligand: After incubation, separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or gel filtration.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that causes 50% inhibition) can then be determined. The relative binding affinity is calculated by comparing the IC50 of the test compound to that of a standard (e.g., cortisol).[8][9]
In Vitro Anti-Inflammatory Assay (LPS-induced Cytokine Production)
This assay assesses the ability of a compound to suppress the production of pro-inflammatory cytokines in immune cells.
Objective: To measure the inhibitory effect of cortisol and this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) or primary macrophages in appropriate cell culture medium.
-
Treatment: Pre-incubate the cells with varying concentrations of the test compounds (cortisol or this compound) for a specified period (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (a potent inducer of inflammation) for a defined duration (e.g., 24 hours). Include appropriate vehicle controls.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of the test compounds compared to the LPS-stimulated control. Determine the EC50 value (the concentration that causes 50% of the maximal inhibitory effect).[10]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Glucocorticoid signaling pathway of cortisol.
Caption: A typical in vitro experimental workflow.
Conclusion
References
- 1. Cortisol Exerts Bi-Phasic Regulation of Inflammation in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Effects of Cortisone Acetate vs Hydrocortisone in Patients With Secondary Adrenal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An integrated PK‐PD model for cortisol and the 17‐hydroxyprogesterone and androstenedione biomarkers in children with congenital adrenal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Comparison of cortisol and inflammatory response between aged and middle-aged patients undergoing total hip arthroplasty: a prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Anti-inflammatory Effects of Steroids and Arthritis-Related Biotherapies in an In Vitro Coculture Model with Immune Cells and Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. In vitro sensitivity assays and clinical response to glucocorticoids in patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cortisol 17,21-diacetate: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling Cortisol 17,21-diacetate, a clear and compliant disposal protocol is essential. This document provides a comprehensive operational and disposal plan, emphasizing safety and adherence to regulatory guidelines.
This compound, a synthetic corticosteroid, requires careful handling due to its potential physiological effects. While a specific Safety Data Sheet (SDS) for this compound was not identified, related compounds are designated as hazardous, indicating a potential for reproductive harm and organ damage with prolonged exposure. Therefore, it is imperative to treat this compound as a hazardous substance for disposal purposes.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] A key provision of these regulations is the prohibition of disposing of hazardous waste pharmaceuticals down the drain (sewering).[1][2]
| Regulatory Body | Key Regulation/Guideline | Implication for this compound Disposal |
| EPA | Resource Conservation and Recovery Act (RCRA) | Governs the management and disposal of hazardous waste, including many pharmaceuticals. |
| EPA | Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P) | Prohibits the sewering of hazardous waste pharmaceuticals and provides standards for their management and disposal.[2][3] |
| State Regulations | Varies by state | States may have more stringent regulations than federal law. For example, some states may require all pharmaceutical waste to be managed as regulated medical waste.[1] |
| Institutional Policies | Laboratory/Facility Specific | Internal safety and disposal protocols must be followed. |
Step-by-Step Disposal Protocol
This protocol provides a general guideline for the proper disposal of this compound. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer and adhere to your institution's specific waste management policies.
1. Personal Protective Equipment (PPE):
-
Before handling this compound, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
-
2. Waste Segregation:
-
Do not mix this compound waste with non-hazardous waste.
-
Solid Waste:
-
Collect any solid this compound, contaminated lab materials (e.g., weighing paper, pipette tips, gloves), and empty stock containers in a designated, properly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
3. Container Labeling:
-
All hazardous waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Handle with Care")
-
The accumulation start date
-
4. Storage:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
5. Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Under no circumstances should this compound or its solutions be disposed of down the drain. [1][2]
-
The primary method for the disposal of hazardous pharmaceutical waste is incineration at a permitted facility.
6. Documentation:
-
Maintain accurate records of the amount of this compound waste generated and the date of disposal, in accordance with your institution's policies and regulatory requirements.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Logistics for Handling Cortisol 17,21-diacetate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for Cortisol 17,21-diacetate, a corticosteroid that requires careful handling due to its potential health hazards. The following procedural guidance is based on safety data for closely related compounds and is intended to foster a culture of safety and build trust in laboratory practices.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The substance is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure[1][2][3].
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Must be worn to prevent eye contact with dust or splashes. |
| Hand Protection | Impervious gloves | Nitrile rubber gloves with a minimum layer thickness of 0.11 mm are recommended. Always inspect gloves before use and change them immediately if contaminated[1]. |
| Body Protection | Protective clothing | A lab coat or other protective clothing should be worn to prevent skin contact. |
| Respiratory Protection | Self-contained breathing apparatus | Required when staying in a danger area, especially during fire or spill response, to avoid inhalation of dusts[1]. |
General Handling Precautions:
-
Do not handle until all safety precautions have been read and understood[1][2][3].
-
Avoid breathing dust[1].
-
Wash hands and face thoroughly after handling[1].
-
Use in a well-ventilated area[4].
-
Immediately change contaminated clothing[1].
Procedural Guidance for Safe Handling
A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps from preparation to disposal.
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is critical.
| Emergency Situation | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, call a physician[1]. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician[1]. |
| Eye Contact | Rinse out with plenty of water. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist[1]. |
| Ingestion | Immediately make the victim drink water (two glasses at most). Consult a physician[1]. |
| Spill | Evacuate the danger area. Avoid inhalation of dusts and substance contact. Ensure adequate ventilation. Use personal protective equipment. Sweep up and shovel into suitable containers for disposal. Do not let the product enter drains[1][4]. |
Storage and Disposal
Proper storage and disposal are essential to prevent contamination and ensure the safety of all laboratory personnel.
Storage:
-
Store in a tightly closed container in a dry, well-ventilated place[1].
-
Keep locked up or in an area accessible only to qualified or authorized persons[1][3].
-
Store at room temperature[1].
Disposal:
-
Dispose of contents and container to an approved waste disposal plant[1][3].
-
Follow all federal, state, and local regulations for hazardous waste disposal.
This guidance is intended to provide a framework for the safe handling of this compound. Always consult the specific Safety Data Sheet (SDS) for the product you are using and adhere to your institution's safety protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
